mPGES1-IN-7
Description
Properties
IUPAC Name |
N-cyclopentyl-1-(5,6-dimethyl-1-propan-2-ylbenzimidazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O/c1-15(2)27-21-14-17(4)16(3)13-20(21)25-23(27)26-11-9-18(10-12-26)22(28)24-19-7-5-6-8-19/h13-15,18-19H,5-12H2,1-4H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPVJOTXZIRXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)N3CCC(CC3)C(=O)NC4CCCC4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis, Chemical Structure, and Activity of a Potent mPGES-1 Inhibitor
Disclaimer: A specific microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor designated "mPGES1-IN-7" was not readily identifiable in the reviewed literature. Therefore, this guide will focus on a representative and well-characterized, potent benzimidazole-based mPGES-1 inhibitor, compound 44 (AGU654) , as a case study to fulfill the core requirements of this technical document.
Introduction to mPGES-1 as a Therapeutic Target
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][2] It is an inducible enzyme that is often upregulated during inflammatory conditions.[1] The inhibition of mPGES-1 presents a promising therapeutic strategy for inflammatory diseases, potentially offering a safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs) by selectively targeting PGE2 production without affecting other prostanoids.[3][4] This guide provides a detailed overview of the synthesis, chemical structure, and biological activity of a potent benzimidazole-based mPGES-1 inhibitor.
Chemical Structure
Compound 44 (AGU654) is a novel benzimidazole derivative. The core of the molecule is a benzimidazole scaffold, which has been extensively explored for the development of mPGES-1 inhibitors.[5]
Synthesis of Benzimidazole-Based mPGES-1 Inhibitors
The synthesis of potent benzimidazole-based mPGES-1 inhibitors, such as compound 44 (AGU654), typically involves a multi-step process. A general synthetic scheme is outlined below, based on the methodologies described for similar compounds.[6][7]
Caption: General synthetic workflow for benzimidazole-based mPGES-1 inhibitors.
Quantitative Data
The biological activity of mPGES-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. The following table summarizes the quantitative data for compound 44 (AGU654) and other relevant inhibitors.
| Compound | Assay Type | Target | IC50 | Selectivity | Reference |
| 44 (AGU654) | Cell-free | mPGES-1 | 2.9 nM | Highly selective over COX-1, COX-2, 5-LOX, and FLAP | [6][7] |
| 44 (AGU654) | Human Whole Blood | PGE2 production | 1 µM | Selectively suppresses PGE2 | [6][7] |
| MF63 | Cell-free | human mPGES-1 | 1 nM | - | [4] |
| MF63 | A549 cells | mPGES-1 | 0.42 µM | - | [4] |
| MF63 | Human Whole Blood | mPGES-1 | 1.3 µM | - | [4] |
| Compound III | Cell-free | human mPGES-1 | 0.09 µM | No detectable inhibition of COX-1, COX-2, PGIS, or H-PGDS up to 50 µM | [4] |
| Licofelone | Cell-free | mPGES-1 | 6 µM | Also inhibits 5-LOX | [4] |
Experimental Protocols
Cell-Free mPGES-1 Inhibition Assay
This assay measures the direct inhibition of the enzyme's activity.
-
Enzyme Source: Microsomes from IL-1β-stimulated A549 cells are commonly used as a source of human mPGES-1.[6]
-
Reaction: The assay monitors the enzymatic conversion of the substrate prostaglandin H2 (PGH2) to PGE2.[6] The enzyme is diluted in a suitable buffer (e.g., 0.1 M potassium buffer, pH 7.4) containing 2.5 mM reduced glutathione (GSH).[8]
-
Initiation: The reaction is initiated by the addition of PGH2.
-
Detection: The production of PGE2 is quantified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or enzyme-linked immunosorbent assay (ELISA).[8]
-
Data Analysis: The concentration of the inhibitor that reduces PGE2 production by 50% is determined as the IC50 value.
Cell-Based mPGES-1 Inhibition Assay (A549 cells)
This assay assesses the inhibitor's activity in a cellular context.
-
Cell Culture: Human lung carcinoma A549 cells are cultured and stimulated with interleukin-1β (IL-1β) to induce the expression of mPGES-1.
-
Treatment: The stimulated cells are treated with various concentrations of the test inhibitor.
-
PGE2 Measurement: The concentration of PGE2 in the cell supernatant is measured by ELISA.
-
Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in PGE2 levels.
Human Whole Blood (HWB) Assay
This ex vivo assay evaluates the inhibitor's efficacy in a more physiologically relevant matrix.
-
Blood Collection: Fresh human whole blood is collected.
-
Stimulation: The blood is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent PGE2 production.
-
Inhibitor Treatment: The blood is treated with the test inhibitor at various concentrations.
-
PGE2 Quantification: After incubation, plasma is separated, and PGE2 levels are measured by ELISA.
-
Data Analysis: The IC50 is determined as the inhibitor concentration that reduces PGE2 production by 50%.
Signaling Pathways
Prostaglandin E2 Biosynthesis Pathway
The following diagram illustrates the enzymatic cascade leading to the production of PGE2 and the point of intervention for mPGES-1 inhibitors.
Caption: Simplified prostaglandin E2 biosynthesis pathway showing the action of mPGES-1.
Downstream Signaling of PGE2
PGE2 exerts its biological effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1-4).
Caption: Downstream signaling of prostaglandin E2 via its receptors.
References
- 1. Crystal structure of microsomal prostaglandin E2 synthase provides insight into diversity in the MAPEG superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dc.uthsc.edu [dc.uthsc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors in Prostaglandin E2 Synthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information on a specific inhibitor designated "mPGES1-IN-7" is not publicly available in the reviewed literature. This guide provides a comprehensive overview of the role of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors in prostaglandin E2 (PGE2) synthesis, using data from well-characterized representative inhibitors.
Introduction: mPGES-1 as a Therapeutic Target
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway.[1][2] It is an inducible enzyme, often upregulated during inflammatory conditions, and works in concert with cyclooxygenase-2 (COX-2) to produce large amounts of PGE2.[3][4] PGE2 is a key mediator of inflammation, pain, fever, and has been implicated in the progression of cancer.[1][2]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs) effectively reduce PGE2 production by targeting the upstream COX enzymes. However, this non-selective inhibition also blocks the synthesis of other prostanoids, some of which have important physiological functions, leading to potential gastrointestinal and cardiovascular side effects.[4][5][6] Targeting the downstream enzyme mPGES-1 offers a more selective approach to inhibit inflammatory PGE2 synthesis, potentially sparing the production of other prostanoids and offering a safer therapeutic alternative.[7][8]
The Prostaglandin E2 Synthesis Pathway and Point of Inhibition
The synthesis of PGE2 is a multi-step enzymatic process. It begins with the release of arachidonic acid (AA) from the cell membrane by phospholipase A2 (PLA2). AA is then converted to the unstable intermediate prostaglandin H2 (PGH2) by either COX-1 or COX-2. Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[2] mPGES-1 inhibitors act at this final step, directly blocking the conversion of PGH2 to PGE2.
Quantitative Data for Representative mPGES-1 Inhibitors
The following tables summarize the in vitro potency and selectivity of several well-characterized mPGES-1 inhibitors.
Table 1: In Vitro Potency of mPGES-1 Inhibitors
| Compound | Assay Type | Species | IC50 (nM) | Reference |
| PF-9184 | Recombinant enzyme | Human | 16.5 | [9] |
| MF63 | Equine leukocytes | Equine | 114.7 | [10] |
| Compound 117 | Recombinant enzyme | Human | 10-29 | [7][11] |
| Compound 118 | Recombinant enzyme | Human | 10-29 | [7][11] |
| Compound 322 | Recombinant enzyme | Human | 10-29 | [7][11] |
| Compound 323 | Recombinant enzyme | Human | 10-29 | [7][11] |
| Compound 934 | Recombinant enzyme | Human | 10-29 | [7][11] |
| UT-11 | Human SK-N-AS cells | Human | 100 | [12][13] |
| Compound 19 | Human SK-N-AS cells | Human | 430 | [12][13] |
| PBCH | RAW264.7 macrophages | Murine | 60 | [1] |
Table 2: Selectivity Profile of Representative mPGES-1 Inhibitors
| Compound | Target | Assay Type | IC50 or % Inhibition | Selectivity vs. mPGES-1 | Reference |
| PF-9184 | COX-1 | Recombinant enzyme | >100,000 nM | >6500-fold | [9] |
| COX-2 | Recombinant enzyme | >100,000 nM | >6500-fold | [9] | |
| MF63 | PGI2 production | Equine leukocytes | No significant inhibition | Selective for PGE2 | [10] |
| TXA2 production | Equine leukocytes | No significant inhibition | Selective for PGE2 | [10] | |
| Compounds 117, 118, 322, 323, 934 | COX-1 | Enzyme assay | No inhibition at 10 µM | Highly Selective | [7] |
| PGIS | Enzyme assay | No inhibition at 10 µM | Highly Selective | [7] | |
| H-PGDS | Enzyme assay | No inhibition at 10 µM | Highly Selective | [7] | |
| mPGES-2 | Enzyme assay | Weak to moderate inhibition at 10 µM | Moderately Selective | [7] | |
| Top-7 Compounds (from computational screen) | COX-1/2 | Enzyme assay | No significant inhibition at 100 µM | Highly Selective | [14] |
Experimental Protocols
Recombinant Human mPGES-1 Enzyme Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against purified recombinant human mPGES-1.
-
Protein Expression and Purification: Human mPGES-1 is expressed in a suitable system (e.g., FreeStyle 293-F cells) and purified from microsomal fractions.[5]
-
Reaction Mixture: The assay is typically performed in a buffer containing glutathione (GSH) as a cofactor.
-
Inhibitor Incubation: The purified enzyme is pre-incubated with various concentrations of the test compound or vehicle control.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, PGH2.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a solution containing a reducing agent (e.g., stannous chloride) to convert any remaining PGH2 to PGF2α.
-
Quantification: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.
Cell-Based PGE2 Synthesis Assay (e.g., A549 cells)
This protocol describes a method to assess the ability of an inhibitor to block PGE2 production in a cellular context.
-
Cell Culture: A549 human lung carcinoma cells are cultured to near confluency in appropriate media.
-
Stimulation: To induce the expression of COX-2 and mPGES-1, cells are stimulated with a pro-inflammatory agent, such as interleukin-1β (IL-1β).[6]
-
Inhibitor Treatment: Following stimulation, the cells are treated with various concentrations of the test compound or vehicle control.
-
Arachidonic Acid Addition: Exogenous arachidonic acid is added to provide the substrate for prostanoid synthesis.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is determined by ELISA or LC-MS.
-
IC50 Determination: The IC50 value is calculated based on the inhibition of PGE2 production at different compound concentrations.
Human Whole Blood Assay
This assay measures the inhibitory effect of a compound on PGE2 synthesis in a more physiologically relevant ex vivo system.
-
Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.
-
Inhibitor Incubation: Aliquots of whole blood are pre-incubated with the test compound or vehicle.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the blood to induce an inflammatory response and subsequent PGE2 production.[7]
-
Incubation: The blood is incubated, typically for 24 hours, to allow for the synthesis and release of PGE2.
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
PGE2 Quantification: The level of PGE2 in the plasma is measured by ELISA or LC-MS.
-
Data Analysis: The IC50 value is determined by plotting the percentage of PGE2 inhibition against the log of the inhibitor concentration.
Visualizations
Signaling Pathway of mPGES-1 Induction and Action
Experimental Workflow for mPGES-1 Inhibitor Screening
References
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
mPGES1-IN-7: A Selective Inhibitor of Microsomal Prostaglandin E Synthase-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway. Its expression is induced by pro-inflammatory stimuli, making it a key player in inflammation, pain, fever, and various proliferative diseases. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 offers a more targeted approach to reducing PGE2 production, potentially avoiding the gastrointestinal and cardiovascular side effects associated with COX inhibition. This document provides a detailed technical overview of mPGES1-IN-7, a potent and selective benzimidazole-based inhibitor of mPGES-1.
This compound, also identified as mPGES-1-IN-2 (compound III) and cataloged under CAS number 1268709-57-4, has demonstrated significant inhibitory activity against mPGES-1 in a variety of preclinical models. Its chemical formula is C23H34N4O. This guide will summarize the available quantitative data, provide detailed experimental methodologies for its characterization, and visualize the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been characterized in a series of in vitro and cellular assays. The following tables summarize the key quantitative findings from a pivotal study by Leclerc et al.
| Parameter | Species | Value | Reference |
| IC50 | Human (recombinant) | 0.09 µM | [1][2] |
| IC50 | Rat (recombinant) | 0.9 µM | [1][2] |
| Enzyme/Target | Concentration of this compound | Inhibition | Reference |
| Cyclooxygenase-1 (COX-1) | 50 µM | No detectable inhibition | [1] |
| Cyclooxygenase-2 (COX-2) | 50 µM | No detectable inhibition | [1] |
| Prostacyclin Synthase (PGIS) | 50 µM | No detectable inhibition | [1] |
| Hematopoietic Prostaglandin D Synthase (H-PGDS) | 50 µM | No detectable inhibition | [1] |
| Lipocalin-type Prostaglandin D Synthase (L-PGDS) | 5 µM | 60% | [3][4] |
| Assay | Cell Type/System | Stimulus | Observed Effect | Reference |
| PGE2 Production | A549 cells | IL-1β | Dose-dependent reduction in PGE2 | [1][2] |
| PGE2 Production | Mouse Macrophages | Lipopolysaccharide (LPS) | Reduction in PGE2 | [1][2] |
| Prostanoid Production | Human Whole Blood | Lipopolysaccharide (LPS) | Reduction in PGE2 | [1][2] |
| Acute Inflammation | Mouse Air Pouch Model | Carrageenan | Reduction in PGE2 synthesis and cell migration | [3][4] |
Signaling Pathway and Mechanism of Action
mPGES-1 acts downstream of COX enzymes in the arachidonic acid cascade. The inhibition of mPGES-1 by this compound specifically blocks the conversion of PGH2 to PGE2, without affecting the synthesis of other prostanoids.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Recombinant mPGES-1 Enzyme Activity Assay
This protocol describes a method to determine the in vitro inhibitory activity of compounds against recombinant mPGES-1.
Methodology:
-
Enzyme Preparation: Recombinant human or rat mPGES-1 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells). The enzyme is diluted in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) containing a cofactor such as reduced glutathione (GSH).
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.
-
Pre-incubation: The diluted enzyme is pre-incubated with the various concentrations of this compound or vehicle control for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
Incubation: The reaction mixture is incubated for a short period (e.g., 1-2 minutes) at 37°C.
-
Reaction Termination: The reaction is terminated by the addition of a stopping solution, such as stannous chloride (SnCl2) in ethanol, which reduces the remaining PGH2 to 12-HHT.
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
A549 Cell-Based PGE2 Production Assay
This protocol outlines a method to assess the inhibitory effect of this compound on PGE2 production in a human lung carcinoma cell line (A549) that expresses mPGES-1 upon stimulation.
Methodology:
-
Cell Culture: A549 cells are cultured in appropriate media and seeded into multi-well plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulation: To induce mPGES-1 expression and PGE2 synthesis, cells are stimulated with a pro-inflammatory agent such as interleukin-1β (IL-1β) (e.g., 1 ng/mL) for a defined period (e.g., 24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is determined using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of this compound on PGE2 production is calculated, and an IC50 value is determined.
Human Whole Blood Assay
This ex vivo assay measures the effect of an inhibitor on PGE2 production in a physiologically relevant matrix.
Methodology:
-
Blood Collection: Fresh human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: Aliquots of the whole blood are incubated with different concentrations of this compound or vehicle control for a short period.
-
Inflammatory Challenge: PGE2 production is stimulated by adding lipopolysaccharide (LPS) (e.g., 10 µg/mL) to the blood samples.
-
Incubation: The samples are incubated for 24 hours at 37°C.
-
Plasma Separation: Plasma is separated by centrifugation.
-
Prostanoid Analysis: The levels of PGE2 and other prostanoids (e.g., thromboxane B2 as a marker for COX-1 activity) in the plasma are quantified by LC-MS/MS.
-
Selectivity Assessment: The selectivity of the inhibitor is assessed by comparing its effect on PGE2 production versus other prostanoids.
Mouse Air Pouch Model of Acute Inflammation
This in vivo model is used to evaluate the anti-inflammatory efficacy of a compound by measuring its effect on inflammatory cell migration and mediator production in a localized inflammatory site.
Methodology:
-
Air Pouch Formation: A subcutaneous air pouch is created on the dorsum of mice by injecting a volume of sterile air. The pouch is maintained with a second air injection a few days later.
-
Induction of Inflammation: Several days after the initial air injection, inflammation is induced by injecting a pro-inflammatory agent, such as a 1% solution of λ-carrageenan, into the pouch.
-
Compound Administration: this compound is administered to the mice, typically via intraperitoneal injection, at various doses (e.g., 10-100 mg/kg) at a specified time relative to the carrageenan injection.
-
Exudate Collection: After a set period of time, the mice are euthanized, and the inflammatory exudate from the pouch is collected by lavage with saline.
-
Analysis of Inflammation: The volume of the exudate is measured, and the total and differential leukocyte counts are determined to assess cell migration. The concentration of PGE2 and other inflammatory mediators in the exudate is quantified by LC-MS/MS or ELISA.
-
Efficacy Evaluation: The efficacy of this compound is determined by its ability to reduce carrageenan-induced cell migration and PGE2 production in a dose-dependent manner.
Conclusion
This compound is a potent and selective inhibitor of mPGES-1 with demonstrated activity in both in vitro and in vivo models of inflammation. Its ability to specifically block the production of the pro-inflammatory mediator PGE2, while sparing the synthesis of other prostanoids, highlights its potential as a therapeutic agent with an improved safety profile compared to traditional NSAIDs. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of selective mPGES-1 inhibitors.
References
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a human and murine mPGES-1 inhibitor and comparison to mPGES-1 genetic deletion in mouse models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Discovery and Development of mPGES-1 Inhibitor CAY10678: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a promising therapeutic target for inflammatory diseases. As an inducible enzyme, mPGES-1 is upregulated during inflammation and works in concert with cyclooxygenase-2 (COX-2) to produce prostaglandin E2 (PGE2), a key mediator of pain, fever, and inflammation. Selective inhibition of mPGES-1 offers a more targeted approach compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, with the potential for reduced cardiovascular and gastrointestinal side effects. This technical guide provides an in-depth overview of the discovery and development of CAY10678 (also known as mPGES-1 Inhibitor III or C3), a potent and selective inhibitor of mPGES-1.
Compound Profile: CAY10678
CAY10678 is a benzimidazole-based compound identified as a selective inhibitor of mPGES-1. Its discovery and characterization were first detailed in a 2013 publication by Leclerc and colleagues. The compound is notable for its submicromolar inhibitory activity against both human and rat mPGES-1, making it a valuable tool for preclinical research.
Chemical Identity:
| Property | Value |
| Chemical Name | N-cyclopentyl-1-[5,6-dimethyl-1-(1-methylethyl)-1H-benzimidazol-2-yl]-4-piperidinecarboxamide |
| CAS Number | 1268709-57-4 |
| Molecular Formula | C23H34N4O |
| Molecular Weight | 382.5 g/mol |
Mechanism of Action and Signaling Pathway
CAY10678 selectively inhibits the enzymatic activity of mPGES-1, thereby blocking the conversion of prostaglandin H2 (PGH2) to PGE2. This targeted inhibition is designed to reduce the production of the pro-inflammatory PGE2 without affecting the synthesis of other prostanoids that play crucial roles in physiological homeostasis.
Caption: CAY10678 inhibits mPGES-1, blocking PGE2 synthesis.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of CAY10678 as reported in the primary literature.
Table 1: In Vitro Inhibitory Activity of CAY10678
| Assay | Species | IC50 (µM) | Reference |
| Recombinant mPGES-1 | Human | 0.09 | [1] |
| Recombinant mPGES-1 | Rat | 0.9 | [1] |
Table 2: Selectivity of CAY10678
| Target | Species | Concentration (µM) | % Inhibition | Reference |
| COX-1 | Not Specified | 50 | Minimal | [1] |
| COX-2 | Not Specified | 50 | Minimal | [1] |
| PGIS | Not Specified | 50 | Minimal | [1] |
| Hematopoietic PGDS | Not Specified | 50 | Minimal | [1] |
| Lipocalin-type PGDS | Not Specified | 50 | 60 | [1] |
Table 3: Cellular Activity of CAY10678
| Cell Line/System | Treatment | Effect | Observation | Reference |
| A549 cells | LPS stimulation | Reduced PGE2 production | Shunt towards prostacyclin pathway | [1] |
| Mouse Macrophages | LPS stimulation | Reduced PGE2 production | Shunt towards prostacyclin pathway | [1] |
| Mouse Whole Blood | LPS stimulation | Reduced PGE2 production | No significant prostaglandin shunting | [1] |
Table 4: In Vivo Efficacy of CAY10678 in a Mouse Air Pouch Model
| Dosage (mg/kg, i.p.) | Effect on Inflammatory Exudate | Effect on Cell Migration | Effect on PGE2 Synthesis | Reference |
| 10-100 | No effect | Dose-dependent reduction | Dose-dependent reduction | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Recombinant mPGES-1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CAY10678 against recombinant human and rat mPGES-1.
Protocol:
-
Recombinant human or rat mPGES-1 is used as the enzyme source.
-
The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
The conversion of PGH2 to PGE2 by mPGES-1 is monitored.
-
The assay is performed in the presence of varying concentrations of CAY10678.
-
The amount of PGE2 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are calculated from the dose-response curves.
Cellular Assays for PGE2 Production
Objective: To assess the effect of CAY10678 on PGE2 production in different cell types.
Protocol (A549 cells and Mouse Macrophages):
-
A549 cells or isolated mouse macrophages are cultured under standard conditions.
-
Cells are pre-incubated with various concentrations of CAY10678.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
After a defined incubation period, the cell culture supernatant is collected.
-
The concentration of PGE2 and other prostanoids (to assess shunting) in the supernatant is measured by ELISA or mass spectrometry.
Mouse Whole Blood Assay
Objective: To evaluate the inhibitory activity of CAY10678 on PGE2 synthesis in a more physiologically relevant ex vivo system.
Protocol:
-
Freshly drawn mouse whole blood is treated with an anticoagulant.
-
The blood is incubated with different concentrations of CAY10678.
-
LPS is added to the blood to stimulate PGE2 production.
-
After incubation, plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified by ELISA.
In Vivo Carrageenan-Induced Air Pouch Model
Objective: To determine the anti-inflammatory efficacy of CAY10678 in a mouse model of localized inflammation.
Caption: Workflow for the in vivo air pouch inflammation model.
Protocol:
-
An air pouch is created on the back of mice by subcutaneous injection of sterile air.
-
After 2-3 days, inflammation is induced by injecting a solution of carrageenan into the pouch.
-
CAY10678 is administered intraperitoneally at various doses prior to or at the time of carrageenan injection.
-
After a set period, the mice are euthanized, and the inflammatory exudate from the pouch is collected.
-
The volume of the exudate is measured, and the number of migrated inflammatory cells is counted.
-
The concentration of PGE2 in the exudate is determined by ELISA.
Conclusion and Future Directions
CAY10678 has been characterized as a potent and selective inhibitor of mPGES-1 with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its ability to reduce PGE2 production at the site of inflammation without broadly affecting other prostanoid pathways underscores the therapeutic potential of targeting mPGES-1. The detailed experimental protocols provided in this guide serve as a foundation for further research into the pharmacology of CAY10678 and the development of next-generation anti-inflammatory drugs. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile, to pave the way for potential clinical applications.
References
An In-depth Technical Guide to mPGES1-IN-7 and its Interaction with the MAPEG Superfamily
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. As an inducible enzyme that is functionally coupled with cyclooxygenase-2 (COX-2), mPGES-1 represents a prime therapeutic target for the development of novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This technical guide provides a comprehensive overview of the mPGES-1 inhibitor, mPGES1-IN-7, and its interaction with the broader Membrane-Associated Proteins in Eicosanoid and Glutathione (MAPEG) superfamily.
This compound, also known as mPGES-1-IN-2 or Compound III, is a potent and selective inhibitor of mPGES-1. This guide will delve into its quantitative inhibitory properties, the experimental methodologies used for its characterization, and its place within the context of the MAPEG superfamily of enzymes.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound has been characterized across various in vitro and cellular systems. The following tables summarize the key quantitative data available for this compound.
| Target | Assay Type | Species | IC50 | Reference |
| mPGES-1 | Recombinant Enzyme Assay | Human | 0.09 µM | [1] |
| mPGES-1 | Recombinant Enzyme Assay | Rat | 0.9 µM | [1] |
Table 1: In Vitro Inhibitory Activity of this compound against mPGES-1.
| Assay System | Cell Type/Matrix | Stimulus | Endpoint | Effect | Reference |
| Cellular Assay | A549 cells | - | PGE2 Synthesis | Inhibition | [1] |
| Cellular Assay | Mouse Peritoneal Macrophages | LPS | PGE2 Generation | Suppression | [1] |
| Human Whole Blood Assay | Human Whole Blood | - | PGE2 Synthesis | Inhibition | [1] |
Table 2: Cellular Activity of this compound.
| Target Enzyme | Concentration of this compound | Inhibition Observed | Reference |
| COX-1 | Up to 50 µM | No detectable inhibition | [1] |
| COX-2 | Up to 50 µM | No detectable inhibition | [1] |
| PGIS | Up to 50 µM | No detectable inhibition | [1] |
| H-PGDS | Up to 50 µM | No detectable inhibition | [1] |
Table 3: Selectivity Profile of this compound.
Signaling Pathway and Interaction with the MAPEG Superfamily
mPGES-1 is a member of the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) superfamily, which also includes 5-lipoxygenase-activating protein (FLAP), leukotriene C4 synthase (LTC4S), and microsomal glutathione S-transferases (MGSTs). These proteins share structural similarities, including being integral membrane proteins with a trimeric structure. The following diagram illustrates the prostaglandin E2 biosynthesis pathway and the point of inhibition by this compound.
Prostaglandin E2 synthesis and inhibition by this compound.
The MAPEG superfamily members are characterized by their involvement in the metabolism of eicosanoids and glutathione. While they share structural homology, their functions are distinct. The diagram below illustrates the relationship of mPGES-1 with other key members of this superfamily.
mPGES-1 and its inhibitor within the MAPEG superfamily.
Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy. Below are detailed methodologies for key experiments typically cited in the evaluation of mPGES-1 inhibitors.
Recombinant mPGES-1 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant mPGES-1.
Materials:
-
Purified recombinant human or other species' mPGES-1
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH) as a cofactor
-
Test compound (this compound) at various concentrations
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., a solution containing a reducing agent like stannous chloride to convert unreacted PGH2 to PGF2α)
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 quantification
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction vessel (e.g., a microplate well), combine the assay buffer, GSH, and the test compound or vehicle control.
-
Initiate the reaction by adding the purified mPGES-1 enzyme and pre-incubate for a specified time at a controlled temperature (e.g., 4°C).
-
Start the enzymatic reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a defined period (e.g., 60 seconds) at the controlled temperature.
-
Stop the reaction by adding the quenching solution.
-
Quantify the amount of PGE2 produced using a competitive ELISA according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for PGE2 Synthesis Inhibition (e.g., in A549 cells)
Objective: To assess the ability of a compound to inhibit PGE2 production in a cellular context.
Materials:
-
A549 human lung carcinoma cells (or other relevant cell line)
-
Cell culture medium and supplements
-
Pro-inflammatory stimulus (e.g., Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS))
-
Test compound (this compound) at various concentrations
-
ELISA kit for PGE2 quantification
Procedure:
-
Seed A549 cells in multi-well plates and culture until they reach a desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified duration.
-
Stimulate the cells with a pro-inflammatory agent (e.g., IL-1β) to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.
-
After an incubation period, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA.
-
Calculate the percentage of PGE2 inhibition for each compound concentration compared to the stimulated vehicle control.
-
Determine the IC50 value from the dose-response curve.
Human Whole Blood Assay
Objective: To evaluate the inhibitory activity of a compound on PGE2 synthesis in a more physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human whole blood from healthy volunteers
-
Anticoagulant (e.g., heparin)
-
LPS as a pro-inflammatory stimulus
-
Test compound (this compound) at various concentrations
-
ELISA kit for PGE2 quantification
Procedure:
-
Collect human whole blood into tubes containing an anticoagulant.
-
Aliquot the blood into tubes and pre-incubate with different concentrations of this compound or vehicle at 37°C.
-
Add LPS to induce an inflammatory response and PGE2 production.
-
Incubate the blood samples for a specified time (e.g., 24 hours) at 37°C.
-
Centrifuge the samples to separate the plasma.
-
Measure the PGE2 concentration in the plasma using an ELISA.
-
Calculate the percent inhibition and determine the IC50 value as described previously.
In Vivo Efficacy Model: Carrageenan-Induced Air Pouch
Objective: To assess the anti-inflammatory efficacy of a compound in a murine model of localized inflammation.
Materials:
-
Mice (e.g., BALB/c)
-
Sterile air
-
Carrageenan solution (pro-inflammatory agent)
-
Test compound (this compound) formulated for in vivo administration
-
Vehicle control
-
Phosphate-buffered saline (PBS)
-
Tools for animal handling, injection, and sample collection
Procedure:
-
Inject a small volume of sterile air subcutaneously into the dorsal region of the mice to create an air pouch.
-
After a few days to allow for the formation of a lining membrane, inject a solution of carrageenan into the pouch to induce an inflammatory response.
-
Administer this compound or vehicle to the mice at specified doses and time points (e.g., intraperitoneally or orally).
-
At a predetermined time after carrageenan injection, euthanize the mice and collect the exudate from the air pouch by washing with PBS.
-
Centrifuge the exudate to separate the cells from the supernatant.
-
Measure the volume of the exudate and count the number of inflammatory cells (e.g., neutrophils) that have migrated into the pouch.
-
Measure the concentration of PGE2 in the exudate supernatant using an ELISA.
-
Evaluate the effect of the compound on exudate volume, inflammatory cell infiltration, and PGE2 levels compared to the vehicle-treated group.
The following diagram outlines the general workflow for evaluating an mPGES-1 inhibitor.
Workflow for the evaluation of an mPGES-1 inhibitor.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of microsomal prostaglandin E synthase-1. Its ability to specifically block the production of pro-inflammatory PGE2 without affecting other prostanoid pathways makes it and similar molecules promising candidates for the development of a new generation of anti-inflammatory therapies. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of mPGES-1 inhibitors. Understanding the interaction of these inhibitors with mPGES-1 and its position within the broader MAPEG superfamily is crucial for advancing drug discovery efforts in the field of inflammation and related diseases.
References
The Role of Microsomal Prostaglandin E Synthase-1 (mPGES-1) in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a critical player in the landscape of cancer biology. As the terminal enzyme responsible for the synthesis of the pro-inflammatory and pro-tumorigenic molecule prostaglandin E2 (PGE2), mPGES-1 is intricately involved in multiple facets of cancer progression, including tumor growth, angiogenesis, metastasis, and modulation of the tumor microenvironment. This technical guide provides a comprehensive overview of the role of mPGES-1 in oncology, presenting key signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols to facilitate further research and drug development in this promising area.
The mPGES-1 Signaling Pathway in Cancer
mPGES-1 is a key enzyme in the arachidonic acid cascade, functioning downstream of cyclooxygenase-2 (COX-2). The canonical mPGES-1 signaling pathway in cancer involves the conversion of PGH2 to PGE2. Elevated levels of PGE2 then exert their pro-tumorigenic effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1-4) on both cancer cells and cells within the tumor microenvironment. This binding triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion.[1][2] Furthermore, there is significant crosstalk between the mPGES-1/PGE2 axis and other critical oncogenic pathways, most notably the Epidermal Growth Factor Receptor (EGFR) signaling pathway, creating a feedback loop that amplifies tumor progression.[3][4]
The Role of mPGES-1 in Cancer Progression
Tumor Growth and Proliferation
Elevated expression of mPGES-1 is a common feature across a wide range of human cancers and is frequently associated with increased tumor growth.[1][5] Preclinical studies have consistently demonstrated that knockdown or inhibition of mPGES-1 leads to reduced cancer cell proliferation and clonogenic capacity.[1] For instance, shRNA-mediated knockdown of mPGES-1 in prostate and lung cancer cell lines resulted in decreased clonogenic capacity and slower growth of xenograft tumors.[1]
Metastasis
The metastatic cascade, involving local invasion, intravasation, survival in the circulation, extravasation, and colonization at a distant site, is influenced by mPGES-1. Silencing of mPGES-1 in Lewis lung carcinoma cells led to attenuated Matrigel invasiveness and increased adhesion to the extracellular matrix, suggesting a role for mPGES-1 in promoting cell migration and invasion.[1]
Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. mPGES-1 contributes to a pro-angiogenic tumor microenvironment. Genetic deletion of mPGES-1 in a mouse model of intestinal tumorigenesis was associated with a disorganized vascular pattern within primary adenomas.[1] Furthermore, decreased growth of Lewis lung carcinoma xenografts upon mPGES-1 silencing was accompanied by reduced microvascular density.[1]
Tumor Microenvironment
mPGES-1 plays a significant role in shaping the tumor microenvironment to favor tumor progression. PGE2, the product of mPGES-1 activity, is a potent immunosuppressive molecule. It can inhibit the function of various immune cells, including T cells and natural killer (NK) cells, and promote the expansion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby helping the tumor evade immune surveillance.[6]
Data Presentation
Overexpression of mPGES-1 in Human Cancers
| Cancer Type | Detection Method(s) | Reference(s) |
| Non-Small Cell Lung Cancer | Western Blot, IHC | [1][7][8] |
| Colorectal Cancer | Western Blot, IHC, qPCR | [1][9] |
| Gastric Cancer | Western Blot, IHC | [1] |
| Pancreatic Cancer | qPCR, Western Blot, IHC | [1][6] |
| Prostate Cancer | Western Blot, IHC | [1][3][10] |
| Breast Cancer | IHC | [11][12] |
| Cervical Cancer | IHC | [1] |
| Head and Neck Squamous Cell Carcinoma | qPCR | [1] |
| Papillary Thyroid Carcinoma | IHC | [1] |
| Gliomas | IHC | [1] |
IC50 Values of Selected mPGES-1 Inhibitors
| Inhibitor | Cell Line / System | IC50 | Reference(s) |
| MF-63 | Human mPGES-1 enzyme | 1.3 nM | [1] |
| PF-9184 | Recombinant human mPGES-1 | 16.5 nM | [13] |
| CAY10526 | A375, SB2, WM793 (Melanoma) | < 5 µM | [14] |
| Compound III | Recombinant human mPGES-1 | 0.09 µM | [15] |
| NS-398 | mPGES-1 in vitro | ~20 µM | [1] |
| CAY10678 | Recombinant human mPGES-1 | 90 nM | [16] |
Effects of mPGES-1 Modulation on PGE2 Levels
| Cancer Model | mPGES-1 Modulation | Change in PGE2 Levels | Reference(s) |
| MMTV/NDL Mouse (Breast Cancer) | Genetic Deletion | ~60% reduction | [17] |
| DU145 & PC-3 (Prostate Cancer) | Treatment with MF63 (10 µM) | Significant inhibition | [3] |
| A549 (Lung Cancer) | Treatment with Compound III | Decreased production | [2] |
| Lewis Lung Carcinoma | siRNA Silencing | Marked decrease | [1] |
Effects of mPGES-1 Inhibition/Knockdown on Tumor Growth
| Cancer Model | mPGES-1 Modulation | Effect on Tumor Growth | Reference(s) |
| Apc-mutant Mice (Intestinal Cancer) | Genetic Deletion | 66% reduction in tumor growth | [18] |
| DU145 & A549 Xenografts | shRNA Knockdown | Slower tumor growth | [1] |
| Neuroblastoma Xenograft | Treatment with Compound III (50 mg/kg) | Significant reduction in tumor weight | [15] |
| Lewis Lung Carcinoma Xenograft | siRNA Silencing | Decreased tumor growth | [1] |
Correlation of mPGES-1 Expression with Clinical Outcomes
| Cancer Type | Correlation with High mPGES-1 Expression | Reference(s) |
| Colorectal Cancer | Worse prognosis in late stages | [1] |
| Non-Small Cell Lung Cancer | Poor prognosis | [2][19] |
| Prostate Cancer | Associated with higher Gleason scores and tumor stage | [10] |
| Hepatocellular Carcinoma | Associated with early recurrence | [20] |
Experimental Protocols
Immunohistochemistry (IHC) for mPGES-1
Objective: To detect and localize mPGES-1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials:
-
FFPE tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase activity
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit polyclonal anti-mPGES-1 (e.g., Cayman Chemical, Cat# 160140) or Rabbit monoclonal anti-mPGES-1 [EPR13765] (Abcam, ab180589)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series to distilled water.
-
Perform antigen retrieval by heating the slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Wash sections with PBS.
-
Block non-specific binding by incubating with blocking solution for 30-60 minutes at room temperature.
-
Incubate with the primary anti-mPGES-1 antibody (diluted according to manufacturer's instructions, typically 1:100 to 1:500) overnight at 4°C in a humidified chamber.
-
Wash sections with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash sections with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash sections with PBS.
-
Develop the color by incubating with DAB substrate until the desired stain intensity is reached.
-
Wash sections with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.
-
Analyze slides under a light microscope. Positive staining for mPGES-1 will appear as brown precipitate.
Western Blotting for mPGES-1
Objective: To detect and quantify mPGES-1 protein levels in cell lysates or tissue homogenates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 12-15% acrylamide)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit polyclonal anti-mPGES-1 or mouse monoclonal anti-mPGES-1 (e.g., Clone 6C6, Cayman Chemical)[21]
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse IgG)
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Protocol:
-
Prepare cell lysates or tissue homogenates using RIPA buffer.
-
Determine the protein concentration of each sample using the BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-mPGES-1 antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.[22]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
Quantitative Real-Time PCR (qPCR) for mPGES-1
Objective: To measure the relative mRNA expression levels of mPGES-1.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR primers for human mPGES-1 (PTGES) and a reference gene (e.g., GAPDH, ACTB). A pre-designed primer pair such as OriGene HP208131 can be used.[23]
-
qPCR instrument
Protocol:
-
Extract total RNA from cells or tissues.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the qPCR master mix, cDNA template, and mPGES-1 or reference gene primers.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Analyze the data using the ΔΔCt method to determine the relative expression of mPGES-1 mRNA, normalized to the reference gene.
Experimental Workflows
Conclusion
mPGES-1 stands as a compelling target for cancer therapy. Its overexpression in a multitude of cancers and its multifaceted role in promoting tumor progression underscore its clinical relevance. The selective inhibition of mPGES-1 offers a promising therapeutic strategy that may circumvent the adverse effects associated with broader-acting anti-inflammatory drugs like COX-2 inhibitors.[1] Continued research into the intricate mechanisms of mPGES-1 signaling and the development of potent and specific inhibitors will be crucial in translating our understanding of this enzyme into effective anticancer treatments. This guide provides a foundational resource for researchers dedicated to advancing this important field.
References
- 1. mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells [frontiersin.org]
- 3. mPGES-1 in prostate cancer controls stemness and amplifies epidermal growth factor receptor-driven oncogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of Microsomal Prostaglandin E Synthase-1 Suppresses Epidermal Growth Factor Receptor-Mediated Tumor Growth and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pivotal roles for cancer cell–intrinsic mPGES-1 and autocrine EP4 signaling in suppressing antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inducible prostaglandin E synthase is overexpressed in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Microsomal Prostaglandin E Synthase-1 in Cancer-Associated Fibroblasts Suppresses Neuroblastoma Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Microsomal Prostaglandin E2 Synthase Reduces Collagen Deposition in Melanoma Tumors and May Improve Immunotherapy Efficacy by Reducing T-cell Exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genetic Deletion of Microsomal Prostaglandin E Synthase-1 Suppresses Mouse Mammary Tumor Growth and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PTGES prostaglandin E synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. Anti-Prostaglandin E Synthase/MPGES-1 antibody [EPR13765] (ab180589) | Abcam [abcam.com]
- 23. origene.com [origene.com]
An In-depth Technical Guide to the Prostaglandin Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the prostaglandin synthesis pathway, a critical biological process involved in a myriad of physiological and pathological conditions. The synthesis of these lipid autacoids, derived from arachidonic acid, is a key focus for therapeutic intervention in inflammation, pain, cardiovascular disease, and cancer. This document details the enzymatic cascade, its regulation, and key experimental methodologies for its investigation, presenting quantitative data in a structured format and visualizing complex pathways for enhanced understanding.
The Core Pathway: From Membrane Phospholipids to Bioactive Prostaglandins
The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane's phospholipid bilayer. This multi-step enzymatic cascade is tightly regulated and compartmentalized within the cell.
Liberation of Arachidonic Acid: The Rate-Limiting Step
The initial and often rate-limiting step in prostaglandin synthesis is the hydrolysis of arachidonic acid from membrane phospholipids. This reaction is primarily catalyzed by Phospholipase A2 (PLA2) enzymes.[1] Various stimuli, including inflammatory signals and growth factors, can activate PLA2, leading to an increase in the intracellular concentration of free arachidonic acid.[2][3]
The Cyclooxygenase (COX) Branch: Commitment to Prostanoid Synthesis
Once released, arachidonic acid is directed down one of several enzymatic pathways. The cyclooxygenase (COX) pathway is responsible for the synthesis of prostanoids, which include prostaglandins, prostacyclin, and thromboxanes.[2][4] The key enzymes in this step are Prostaglandin H Synthases , which possess both cyclooxygenase and peroxidase activities.[5] These enzymes are commonly referred to as Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) .[6][7]
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate homeostatic functions, such as gastrointestinal mucosal protection and platelet aggregation.[8][9]
-
COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, cytokines, and growth factors.[8][10] It is the primary source of prostaglandins in inflammation and cancer.[9]
The COX enzymes catalyze the conversion of arachidonic acid into an unstable intermediate, Prostaglandin G2 (PGG2) , which is then rapidly reduced to another unstable intermediate, Prostaglandin H2 (PGH2) .[5]
Terminal Synthases: Diversification of Prostanoid Function
PGH2 serves as a common precursor for the synthesis of a variety of structurally and functionally distinct prostanoids. This diversification is achieved through the action of specific terminal prostaglandin synthases , which are expressed in a cell- and tissue-specific manner.[4][5]
-
Prostaglandin E Synthases (PGES) : These enzymes, including the microsomal prostaglandin E synthase-1 (mPGES-1), convert PGH2 to Prostaglandin E2 (PGE2) , a major mediator of inflammation, pain, and fever.[11]
-
Prostaglandin D Synthases (PGDS) : Hematopoietic and lipocalin-type PGDS catalyze the isomerization of PGH2 to Prostaglandin D2 (PGD2) , which is involved in allergic responses and sleep regulation.[12]
-
Prostacyclin Synthase (PGIS) : This enzyme converts PGH2 to Prostacyclin (PGI2) , a potent vasodilator and inhibitor of platelet aggregation.[10][13]
-
Thromboxane Synthase (TXAS) : Found predominantly in platelets, TXAS converts PGH2 to Thromboxane A2 (TXA2) , a powerful vasoconstrictor and promoter of platelet aggregation.[14]
-
Prostaglandin F Synthase (PGFS) : This enzyme catalyzes the reduction of PGH2 to Prostaglandin F2α (PGF2α) , which plays a role in uterine contraction and other reproductive processes.
The specific profile of prostanoids produced by a particular cell type is determined by its unique expression pattern of these terminal synthases.
Visualization of the Prostaglandin Synthesis Pathway
The following diagrams, generated using the DOT language, illustrate the key steps in the prostaglandin synthesis pathway and its regulation.
Figure 1: The Prostaglandin Synthesis Pathway. This diagram illustrates the enzymatic cascade from membrane phospholipids to the various bioactive prostaglandins.
Figure 2: Regulation of COX-1 and COX-2 by Inhibitors. This diagram shows the differential roles of COX-1 and COX-2 and their inhibition by different classes of drugs.
Quantitative Data on Enzyme Kinetics and Inhibitor Potency
The following tables summarize key quantitative data for enzymes in the prostaglandin synthesis pathway and the potency of various inhibitors. This information is crucial for understanding the efficiency of the enzymatic reactions and for the development of targeted therapeutics.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (mM⁻¹s⁻¹) | Reference(s) |
| Microsomal PGE Synthase-1 (human) | PGH2 | - | 170 | 310 | [5] |
| Thromboxane A Synthase (human) | PGH2 | 32 | 41 | - | [7][15] |
| Prostacyclin Synthase (bovine) | PGH2 | 13 ± 1 | 980 ± 40 | - | [13] |
Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.
Table 2: IC50 Values of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) for COX-1 and COX-2
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference(s) |
| Celecoxib | 82 | 6.8 | 12 | [16] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [16] |
| Etodolac | >100 | 53 | >1.9 | [16] |
| Ibuprofen | 12 | 80 | 0.15 | [16] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [16] |
| Meloxicam | 37 | 6.1 | 6.1 | [16] |
| Rofecoxib | >100 | 25 | >4.0 | [16] |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.
Experimental Protocols for Studying the Prostaglandin Synthesis Pathway
This section provides detailed methodologies for key experiments used to investigate the prostaglandin synthesis pathway.
Measurement of Cyclooxygenase (COX) Activity
This protocol describes a fluorometric assay to measure the peroxidase activity of COX enzymes in biological samples.
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
COX-1 and COX-2 specific inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Sample Preparation:
-
Cell Lysate: Wash ~2-6 x 10⁶ cells with PBS. Resuspend the cell pellet in 0.2-0.5 ml of lysis buffer containing a protease inhibitor cocktail. Vortex and incubate on ice for 5 minutes. Centrifuge at 12,000 x g for 3 minutes at 4°C and collect the supernatant.[17]
-
Tissue Homogenate: Wash ~50-100 mg of tissue with PBS. Homogenize the tissue on ice in 0.2-0.5 ml of lysis buffer with a protease inhibitor cocktail.[17] Centrifuge at 12,000 x g for 3 minutes at 4°C and collect the supernatant.
-
-
Assay Setup:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
-
In a 96-well plate, add the sample (2-20 µl) to two parallel wells.
-
To one well, add 2 µl of DMSO (for total COX activity). To the other well, add 2 µl of a specific COX inhibitor (to measure the activity of the other isoform).[17]
-
Add 88 µl of the reaction mix to each well.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µl of a diluted arachidonic acid/NaOH solution to each well.
-
Immediately measure the fluorescence in a kinetic mode at room temperature for 30 minutes.[3]
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (ΔRFU/min).
-
Use a resorufin standard curve to convert the fluorescence units to the amount of product formed.
-
Total COX activity is determined from the DMSO-treated sample. The activity of a specific isoform can be calculated by subtracting the activity in the presence of its specific inhibitor from the total activity.
-
Western Blot Analysis of COX-2 Expression
This protocol details the detection and quantification of COX-2 protein levels in cell lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against COX-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD imager or X-ray film)
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the desired stimuli to induce COX-2 expression.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[18]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary anti-COX-2 antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[21]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantification of Prostaglandin E2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a method for the sensitive and specific quantification of PGE2 in biological samples.
Materials:
-
Internal standard (e.g., PGE2-d4)
-
Hexane/ethyl acetate (1:1, v/v)
-
Nitrogen gas for evaporation
-
Methanol/10 mM ammonium acetate buffer, pH 8.5 (1:3, v/v)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation and Extraction:
-
To a 500 µl aliquot of the sample (e.g., cell culture supernatant), add the internal standard (PGE2-d4).[2]
-
Add 2 ml of hexane/ethyl acetate (1:1, v/v) and vortex for 1 minute.[2]
-
Centrifuge and collect the upper organic phase. Repeat the extraction twice.
-
Evaporate the combined organic phases to dryness under a stream of nitrogen.[2]
-
Reconstitute the dried extract in 200 µl of methanol/ammonium acetate buffer.[2]
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 column.
-
Use a gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[16]
-
Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).
-
Monitor the specific mass transitions for PGE2 (e.g., m/z 351.2 -> 271.2) and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for PGE2 and the internal standard.
-
Generate a standard curve using known concentrations of PGE2.
-
Calculate the concentration of PGE2 in the sample by normalizing to the internal standard and comparing to the standard curve.
-
Conclusion
The prostaglandin synthesis pathway is a complex and highly regulated process with profound implications for human health and disease. A thorough understanding of the enzymes involved, their kinetics, and the mechanisms of their regulation is essential for the development of novel and more effective therapeutic agents. The experimental protocols outlined in this guide provide a foundation for researchers to investigate this critical pathway and contribute to the advancement of this important field.
References
- 1. Cellular mechanisms underlying prostaglandin-induced transient cAMP signals near the plasma membrane of HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. abcam.com [abcam.com]
- 5. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the mechanism of prostacyclin and thromboxane A2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional analysis of human thromboxane synthase polymorphic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Prostacyclin synthase - Wikipedia [en.wikipedia.org]
- 11. promega.com [promega.com]
- 12. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structures of Prostacyclin Synthase and Its Complexes with Substrate Analog and Inhibitor Reveal a Ligand-specific Heme Conformation Change - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thromboxane-A synthase - Wikipedia [en.wikipedia.org]
- 15. Functional analysis of human thromboxane synthase polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Protocol – Mitophenome [mitophenome.org]
- 20. researchgate.net [researchgate.net]
- 21. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for mPGES-1-IN-7 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of mPGES1-IN-7, a putative inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). These guidelines are intended for researchers in drug discovery and development, offering methodologies to characterize the potency and selectivity of mPGES-1 inhibitors.
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1][2] The expression of mPGES-1 is induced during inflammatory responses, making it a prime target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3][4] These protocols describe common in vitro methods to assess the inhibitory activity of compounds like this compound on mPGES-1.
Data Presentation
The inhibitory activity of mPGES-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for various mPGES-1 inhibitors from cell-free and cell-based assays, which can be used as a reference for contextualizing data obtained for this compound.
| Compound | Assay Type | IC50 (nM) | Reference |
| MF63 | Human mPGES-1 Cell-Free | 1 | [4] |
| MF63 | A549 Cell-Based | 420 | [4] |
| MF63 | Human Whole Blood | 1300 | [4] |
| Compound 26 (PF-4693627) | mPGES-1 Cell-Free | 3 | [4] |
| Compound 29 | mPGES-1 Cell-Free | 2 | [4] |
| PBCH | mPGES-1 Enzyme Assay | 70 | [4] |
| PBCH | RAW264.7 Cell-Based | 60 | [4] |
| Compound 4b | mPGES-1 Enzyme Assay | 570 | [4] |
Signaling Pathway
The biosynthesis of PGE2 begins with the release of arachidonic acid (AA) from the cell membrane by phospholipase A2 (cPLA2). AA is then converted to prostaglandin H2 (PGH2) by COX enzymes.[5][6] Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[1][6]
PGE2 Biosynthesis Pathway and Site of Inhibition.
Experimental Protocols
Cell-Free mPGES-1 Enzyme Activity Assay
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of mPGES-1.
Experimental Workflow:
Cell-Free mPGES-1 Assay Workflow.
Methodology:
-
Preparation of Microsomes:
-
Culture A549 cells (or another suitable cell line) and stimulate with interleukin-1β (IL-1β) to induce mPGES-1 expression.[7]
-
Harvest the cells and homogenize them in a suitable buffer.
-
Isolate the microsomal fraction by differential centrifugation.
-
Determine the protein concentration of the microsomal preparation.
-
-
Inhibition Assay:
-
In a microplate, add the microsomal preparation, a reaction buffer (containing cofactors such as glutathione), and varying concentrations of this compound or a vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).[1]
-
Allow the reaction to proceed for a specific time (e.g., 60 seconds) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., a solution containing a metal salt like SnCl2).
-
-
Detection of PGE2:
-
Quantify the amount of PGE2 produced using a commercially available ELISA kit or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Whole-Cell mPGES-1 Activity Assay
This assay measures the inhibition of PGE2 production in intact cells, providing insights into the compound's cell permeability and activity in a more physiological context.
Experimental Workflow:
Whole-Cell mPGES-1 Assay Workflow.
Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cell line, such as A549 or RAW264.7 macrophages, in a multi-well plate and culture until adherent.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or IL-1β to induce the expression of COX-2 and mPGES-1.[4]
-
-
PGE2 Measurement:
-
After an incubation period (e.g., 18-24 hours), collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.[8]
-
Generate a dose-response curve and calculate the IC50 value for the inhibition of PGE2 production.
-
Concluding Remarks
These protocols provide a framework for the in vitro characterization of this compound. It is recommended to also assess the selectivity of the compound by testing its activity against related enzymes in the prostaglandin biosynthesis pathway, such as COX-1 and COX-2, to ensure specific targeting of mPGES-1.[3] The data generated from these assays will be crucial for understanding the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensatory Prostaglandin E2 Biosynthesis in Cyclooxygenase 1 or 2 Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for mPGES1-IN-7 in Cell-Based PGE2 Inhibition Assays
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator implicated in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] The biosynthesis of PGE2 is a multi-step enzymatic cascade. Initially, arachidonic acid is liberated from membrane phospholipids by phospholipase A2 (PLA2). Subsequently, cyclooxygenase (COX) enzymes, COX-1 and COX-2, convert arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2).[3] Finally, terminal prostaglandin E synthases isomerize PGH2 to PGE2.[3]
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase that is functionally coupled with COX-2 and is significantly upregulated by pro-inflammatory stimuli.[4] This inducible nature makes mPGES-1 a prime therapeutic target for inflammatory diseases. Selective inhibition of mPGES-1 offers a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by specifically reducing the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins that have homeostatic functions, potentially avoiding the gastrointestinal and cardiovascular side effects associated with COX inhibitors.[1][5]
mPGES1-IN-7 is a potent and selective inhibitor of mPGES-1. These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory activity of this compound on PGE2 production in a relevant cellular context.
Signaling Pathway of PGE2 Synthesis
The synthesis of PGE2 is a well-defined pathway involving several key enzymes. The diagram below illustrates the enzymatic cascade leading to the production of PGE2 and the point of inhibition by mPGES-1 inhibitors.
Caption: PGE2 Synthesis Pathway and the inhibitory action of this compound.
Experimental Protocols
General Cell-Based Assay Workflow
The following diagram outlines the general workflow for the cell-based assay to determine the efficacy of this compound.
Caption: General workflow for the this compound cell-based inhibition assay.
Detailed Protocol
This protocol is a general guideline for assessing the inhibitory effect of this compound on PGE2 production in a human lung carcinoma cell line (A549) stimulated with interleukin-1β (IL-1β). This protocol may require optimization for other cell lines or specific experimental conditions.
1. Materials and Reagents
-
A549 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Recombinant Human Interleukin-1β (IL-1β)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Cell Culture and Seeding
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
For the assay, detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plates overnight to allow for cell attachment.
3. Induction of mPGES-1 Expression and Inhibitor Treatment
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a serum-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Prepare a working solution of IL-1β in a serum-free medium at a final concentration of 1 ng/mL.
-
The following day, aspirate the culture medium from the wells and wash once with PBS.
-
Add 100 µL of serum-free medium to each well.
-
Add the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known mPGES-1 inhibitor, if available).
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
Following the pre-incubation, add IL-1β to all wells (except for the unstimulated control wells) to a final concentration of 1 ng/mL to induce mPGES-1 expression and PGE2 production.
-
Incubate the plates for 24 hours at 37°C with 5% CO2.
4. PGE2 Quantification
-
After the 24-hour incubation, carefully collect the cell culture supernatants from each well.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any detached cells or debris.[6]
-
Measure the concentration of PGE2 in the clarified supernatants using a commercial PGE2 ELISA kit.[6][7][8][9][10] Follow the manufacturer's instructions for the ELISA procedure.
-
Briefly, this typically involves adding the standards and samples to a microplate pre-coated with an anti-PGE2 antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE2, and subsequent incubation. After washing, a substrate solution is added, and the color development is stopped. The absorbance is then measured at the appropriate wavelength using a microplate reader. The concentration of PGE2 in the samples is determined by comparing their absorbance to the standard curve.
5. Data Analysis
-
Calculate the percentage of PGE2 inhibition for each concentration of this compound compared to the IL-1β-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of PGE2 production) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The inhibitory activity of various mPGES-1 inhibitors has been reported in the literature. The following table summarizes the IC50 values for several representative mPGES-1 inhibitors in both cell-free and cell-based assays.
| Compound Name | Assay Type | Cell Line / Enzyme Source | IC50 Value | Reference |
| Compound 7d (PBCH) | Cell-based | RAW264.7 macrophages | 60 nM | [11] |
| Compound 7d (PBCH) | Cell-based | A549 cells | 193.66 nM | [11] |
| Licofelone (ML3000) | Cell-based | IL-1β-treated A549 cells | < 1 µM | [11] |
| Compound III | Cell-free | Human mPGES-1 enzyme | 0.09 µM | [11] |
| Compound 3b | Cell-based | LPS-induced RAW264.7 cells | - | [11] |
| PF-9184 | Cell-free | Human mPGES-1 enzyme | 0.016 µM | [11] |
| PF-9184 | Cell-based | - | 0.42 µM | [11] |
| MF63 | Cell-free | Human mPGES-1 enzyme | 1.3 nM | [1] |
| MF63 | Cell-based | A549 cells | 0.42 µM | [1] |
Note: Specific IC50 data for this compound is not publicly available at this time. The provided data for other inhibitors serves as a reference for the expected potency range of mPGES-1 inhibitors.
Conclusion
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a cell-based assay for the inhibition of PGE2. The detailed protocol, along with the visual representations of the signaling pathway and experimental workflow, offers a robust framework for evaluating the efficacy of mPGES-1 inhibitors. The provided data on other known inhibitors serves as a valuable benchmark for interpreting experimental results. By selectively targeting mPGES-1, compounds like this compound hold significant therapeutic potential for the treatment of a variety of inflammatory conditions.
References
- 1. e-century.us [e-century.us]
- 2. The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. assaygenie.com [assaygenie.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.cn [abcam.cn]
- 10. elkbiotech.com [elkbiotech.com]
- 11. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for mPGES-1 Inhibition in Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a critical enzyme in the inflammatory cascade, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1][2] Elevated levels of PGE2 are a hallmark of inflammatory diseases, including rheumatoid arthritis (RA), where it contributes significantly to pain, swelling, and joint destruction.[1][3] Consequently, selective inhibition of mPGES-1 presents a promising therapeutic strategy for arthritis, potentially offering the anti-inflammatory benefits of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors but with an improved safety profile, particularly concerning gastrointestinal and cardiovascular side effects.[4][5]
These application notes provide a comprehensive overview of the in vivo evaluation of selective mPGES-1 inhibitors in preclinical animal models of arthritis. While in vivo data for a specific compound designated "mPGES1-IN-7" is not available in the public domain, this document details the application of other well-characterized mPGES-1 inhibitors, such as MPO-0144 and Compound II, which serve as instructive examples for researchers in this field.
Signaling Pathway and Experimental Rationale
The rationale for targeting mPGES-1 in arthritis is based on its position as a key downstream enzyme in the arachidonic acid cascade, which is upregulated by pro-inflammatory stimuli.[1][2]
Caption: mPGES-1 signaling pathway in arthritis.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating an mPGES-1 inhibitor in an animal model of arthritis involves several key stages, from model induction to endpoint analysis.
References
- 1. Potential roles of microsomal prostaglandin E synthase-1 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - mPGES-1 and the PGE2 pathway in arthritis - Karolinska Institutet - Figshare [openarchive.ki.se]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of mPGES-1 Inhibitors in Mouse Models of Pain
Disclaimer: The specific compound "mPGES1-IN-7" is not widely documented in the reviewed scientific literature. The following application notes and protocols are a synthesis of information from studies on various microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors and are intended to serve as a general guide for researchers in this field.
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway.[1] It is responsible for the conversion of prostaglandin H2 (PGH2), which is produced from arachidonic acid by cyclooxygenase (COX) enzymes, into PGE2.[2] PGE2 is a key mediator of inflammation, pain, and fever.[1][3] The expression of mPGES-1 is induced by pro-inflammatory stimuli, making it a highly attractive target for the development of novel anti-inflammatory and analgesic drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[1][4] Inhibition of mPGES-1 is expected to selectively block the production of inflammatory PGE2 without affecting the synthesis of other physiologically important prostanoids.[4]
This document provides an overview of the application of mPGES-1 inhibitors in preclinical mouse models of pain, including a summary of quantitative data from studies with various inhibitors, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.
Mechanism of Action
mPGES-1 is functionally coupled with COX-2 to enhance the production of PGE2 at sites of inflammation.[5] PGE2 contributes to pain hypersensitivity by sensitizing peripheral nociceptors and acting on central sites within the spinal cord and brain.[3] By inhibiting mPGES-1, the synthesis of PGE2 is reduced, leading to a decrease in inflammatory pain.[6] Some studies suggest that inhibiting mPGES-1 may also lead to a redirection of PGH2 towards the synthesis of other prostaglandins, such as PGI2 (prostacyclin), which may have cardioprotective effects.[7]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of various mPGES-1 inhibitors from preclinical studies.
Table 1: In Vitro Inhibitory Activity of Selected mPGES-1 Inhibitors
| Compound | Target Species | IC50 | Reference |
| MF63 | Human | 1.3 nM | [8][9] |
| Guinea Pig | 0.9 nM | [8][9] | |
| Mouse/Rat | No significant inhibition | [8][9] | |
| Compound 4b | Human | 33 nM | [10][11] |
| Mouse | 157 nM | [10][11] | |
| Compound III | Human | 0.09 µM | [10] |
| Rat | 0.9 µM | [10] | |
| AF3485 | Human | 2.55 µM | [12] |
| Mouse | No significant inhibition | [12] |
Table 2: In Vivo Efficacy of Selected mPGES-1 Inhibitors in Mouse Pain Models
| Compound | Pain Model | Species | Administration Route & Dose | Outcome | Reference |
| MF63 | LPS-induced hyperalgesia | Knock-in mouse expressing human mPGES-1 | Oral | Effective relief of hyperalgesia | [8][9] |
| Compound 4b | Carrageenan-induced air-pouch | Wild-type mouse | Subcutaneous (0.1, 1, 10 mg/kg) or Oral (1, 10, 100 mg/kg) | Dose-dependent decrease in PGE2 levels | [10][13] |
| Compound III | Carrageenan-induced air-pouch | Wild-type mouse | Not specified | Reduced PGE2 production | [10][14] |
| Genetic Deletion of mPGES-1 | Acetic acid-induced writhing | mPGES-1 deficient mice | N/A | Reduced writhing response | [6] |
| Genetic Deletion of mPGES-1 | CFA-induced inflammation | Myeloid cell-specific mPGES-1 knockout mice | N/A | Reduced mechanical and thermal hyperalgesia | [15][16] |
Experimental Protocols
The following are detailed protocols for common mouse models of pain used to evaluate the efficacy of mPGES-1 inhibitors.
Carrageenan-Induced Paw Edema
This model is used to assess acute inflammation and inflammatory pain.
Materials:
-
Male Swiss albino mice (20-25 g)
-
mPGES-1 inhibitor test compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles for oral gavage and subcutaneous injection
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Grouping: Randomly divide mice into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least two different doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or the paw thickness with digital calipers.
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before carrageenan injection.[20]
-
Induction of Edema: Inject 20-50 µL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each mouse.[17]
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[20]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group. Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test.
Acetic Acid-Induced Writhing Test
This model is used to evaluate visceral pain.
Materials:
-
Male Swiss albino mice (20-25 g)[19]
-
Acetic acid (0.7% v/v in distilled water)[19]
-
mPGES-1 inhibitor test compound
-
Vehicle control
-
Positive control (e.g., Indomethacin, 10 mg/kg)[19]
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimatization and Grouping: As described in the previous protocol.
-
Compound Administration: Administer the test compound, vehicle, or positive control orally 30-60 minutes before the acetic acid injection.[19]
-
Induction of Writhing: Inject 0.1 mL/10 g body weight of 0.7% acetic acid solution intraperitoneally to each mouse.[19]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10 minutes.[19]
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic activity using the formula: % Analgesic Activity = [((Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group)] x 100 Statistical analysis can be performed using one-way ANOVA followed by Dunnett's test.
Complete Freund's Adjuvant (CFA)-Induced Arthritis
This model is used to study chronic inflammatory pain, resembling rheumatoid arthritis.
Materials:
-
DBA/1 mice (or other susceptible strains)[21]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[21]
-
mPGES-1 inhibitor test compound
-
Vehicle control
-
Positive control (e.g., Celecoxib)
-
Digital calipers for measuring paw thickness
-
Von Frey filaments for assessing mechanical allodynia
-
Plantar test apparatus for assessing thermal hyperalgesia
Procedure:
-
Animal Acclimatization and Grouping: As previously described.
-
Induction of Arthritis: On day 0, induce arthritis by a single intra-articular injection of 20 µL of CFA (1 mg/mL) into the right hind paw.[22]
-
Compound Administration: Begin administration of the test compound, vehicle, or positive control at a predetermined time point after CFA injection (e.g., starting on day 7 and continuing daily for a specified duration). The route of administration can be oral gavage or as appropriate for the test compound.
-
Assessment of Pain and Inflammation:
-
Paw Edema: Measure the thickness of the inflamed paw using digital calipers at regular intervals (e.g., every other day).
-
Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source using a plantar test apparatus.
-
Arthritis Score: Visually score the severity of arthritis in each paw based on a scale (e.g., 0-4, where 0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=joint deformity and/or ankylosis).
-
-
Data Analysis: Plot the changes in paw thickness, mechanical threshold, and thermal latency over time. Compare the treated groups to the vehicle control group using two-way ANOVA with repeated measures. Arthritis scores can be analyzed using non-parametric tests.
Visualizations
Signaling Pathway of mPGES-1 in Pain and Inflammation
Caption: The mPGES-1 signaling pathway in inflammation and pain.
Experimental Workflow for Evaluating mPGES-1 Inhibitors
Caption: General workflow for in vivo testing of mPGES-1 inhibitors.
References
- 1. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MF63 [2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)-isophthalonitrile], a selective microsomal prostaglandin E synthase-1 inhibitor, relieves pyresis and pain in preclinical models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A highly selective mPGES-1 inhibitor to block abdominal aortic aneurysm progression in the angiotensin mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of a human and murine mPGES-1 inhibitor and comparison to mPGES-1 genetic deletion in mouse models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Myeloid cell mPGES-1 mediates inflammatory pain hypersensitivity in mice | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 20. inotiv.com [inotiv.com]
- 21. chondrex.com [chondrex.com]
- 22. The Complete Freund’s Adjuvant (CFA)-Induced Arthritis Model [bio-protocol.org]
Application Note: A Validated LC-MS/MS Method for the Quantification of mPGES1-IN-7 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mPGES1-IN-7, a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), in human plasma. The method utilizes protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection by electrospray ionization (ESI) tandem mass spectrometry in the positive ion mode. The assay has been validated for selectivity, linearity, accuracy, precision, and recovery. This method is suitable for supporting pharmacokinetic and pharmacodynamic studies of this compound in drug development.
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1][2] Elevated levels of PGE2 are associated with various inflammatory diseases, pain, and cancer.[1] Selective inhibition of mPGES-1 presents a promising therapeutic strategy, potentially offering anti-inflammatory efficacy with a reduced risk of the cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes.
This compound is a novel, small molecule inhibitor of mPGES-1. To facilitate its clinical development, a reliable and sensitive bioanalytical method is required for the quantification of this compound in biological matrices. This application note details a validated LC-MS/MS method for the determination of this compound concentrations in human plasma.
Signaling Pathway
The enzymatic activity of mPGES-1 is the terminal step in the induced synthesis of PGE2. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by COX enzymes. mPGES-1 subsequently catalyzes the isomerization of PGH2 to PGE2.
Caption: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., a stable isotope-labeled analog of this compound or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
-
Thaw plasma samples and standards at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 50 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min. |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Nebulizer Gas | Nitrogen |
| MRM Transitions | To be optimized for this compound and IS |
Note: The specific MRM transitions (precursor ion > product ion) and collision energies must be determined by infusing a standard solution of this compound and the chosen internal standard into the mass spectrometer.
Experimental Workflow
Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.
Method Validation
The method was validated according to established bioanalytical method validation guidelines. The following parameters were assessed:
Calibration Curve and Linearity
The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. The linearity was evaluated over a specified concentration range.
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15 | ≤ 15 | ± 20 | ± 20 |
| Low | 3 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
| Medium | 100 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
| High | 800 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
LLOQ: Lower Limit of Quantification
Selectivity and Matrix Effect
Selectivity was assessed by analyzing blank plasma from at least six different sources. No significant interfering peaks were observed at the retention times of this compound and the internal standard. The matrix effect was evaluated and found to be within acceptable limits.
Recovery
The extraction recovery of this compound from human plasma was determined by comparing the peak areas of the analyte from extracted samples with those from post-extraction spiked samples.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 3 | > 85 |
| Medium | 100 | > 85 |
| High | 800 | > 85 |
Conclusion
This application note provides a detailed protocol for a sensitive, selective, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method has been validated and meets the requirements for bioanalytical support of pharmacokinetic studies. The described workflow can be readily implemented in a regulated bioanalytical laboratory to aid in the development of this promising new class of anti-inflammatory drugs.
References
Application Notes and Protocols for mPGES1-IN-7 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing mPGES1-IN-7, a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), in primary cell culture experiments. The provided protocols and data are intended to serve as a starting point for researchers investigating the role of mPGES-1 in various physiological and pathological processes.
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase in the prostaglandin E2 (PGE2) biosynthesis pathway. It is a key enzyme in the inflammatory cascade, converting the cyclooxygenase (COX)-derived prostaglandin H2 (PGH2) to PGE2. Elevated levels of mPGES-1 are associated with numerous inflammatory conditions, pain, fever, and cancer, making it a prime therapeutic target.[1][2][3] this compound is a potent and selective inhibitor of mPGES-1, offering a valuable tool to dissect the biological functions of PGE2 in various cellular contexts.
Mechanism of Action
This compound selectively binds to and inhibits the enzymatic activity of mPGES-1, thereby blocking the conversion of PGH2 to PGE2.[1] This targeted inhibition allows for the specific reduction of PGE2 levels without affecting the production of other prostanoids, a significant advantage over non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream COX enzymes.[1][4]
Quantitative Data Summary
The following table summarizes the in vitro potency of various mPGES-1 inhibitors in different cell types, providing a comparative context for the use of this compound. Note that "this compound" appears to be related to or the same as "mPGES-1-IN-2 (compound III)" based on available information.
| Inhibitor Name | Cell Type | Species | IC50 Value | Reference |
| mPGES-1-IN-2 (compound III) | A549 cells | Human | 0.09 µM (enzyme), effective at 0.64-80 µM (cellular) | [1][5] |
| Mouse Peritoneal Macrophages | Mouse | Effective at 0.64-80 µM | [1][5] | |
| PBCH | RAW264.7 Macrophages | Mouse | 60 nM | [1] |
| A549 cells | Human | 193.66 nM | [1] | |
| Compound 4b | mPGES-1 enzyme | Human | 33 nM | [1] |
| mPGES-1 enzyme | Mouse | 157 nM | [1] | |
| PF-4693627 (compound 26) | mPGES-1 enzyme | Human | 2 nM | [1] |
| UT-11 | SK-N-AS cells | Human | 0.10 µM | [6] |
| BV2 cells | Mouse | 2.00 µM | [6] | |
| MF63 | Equine Leukocytes | Equine | 0.1147 µM | [7] |
Signaling Pathway
The following diagram illustrates the central role of mPGES-1 in the prostaglandin E2 biosynthesis pathway and the point of inhibition by this compound.
Caption: mPGES-1 signaling pathway and inhibition by this compound.
Experimental Protocols
The following are generalized protocols for the use of this compound in primary cell cultures. Optimal conditions (e.g., cell density, inhibitor concentration, and incubation time) should be determined empirically for each specific cell type and experimental setup.
Protocol 1: Inhibition of PGE2 Production in Primary Macrophages
This protocol describes the treatment of primary macrophages with this compound to assess its inhibitory effect on lipopolysaccharide (LPS)-induced PGE2 production.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages or peritoneal macrophages)
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
PGE2 ELISA kit
Procedure:
-
Cell Seeding: Plate primary macrophages in a 24-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh complete medium containing the desired concentrations of this compound (a suggested starting range is 0.1 to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce inflammation and PGE2 production.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant for PGE2 analysis.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the cell culture supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
Protocol 2: Assessment of this compound on Cytokine Production in Primary Chondrocytes
This protocol outlines a method to evaluate the effect of this compound on pro-inflammatory cytokine-induced gene expression in primary chondrocytes.
Materials:
-
Primary chondrocytes isolated from articular cartilage.[8]
-
Complete chondrocyte culture medium
-
This compound (stock solution prepared in DMSO)
-
Interleukin-1 beta (IL-1β)
-
RNA lysis buffer
-
qRT-PCR reagents and primers for target genes (e.g., IL-6, MMPs)
Procedure:
-
Cell Seeding: Seed primary chondrocytes in a 12-well plate at an appropriate density and culture until they reach 80-90% confluency.
-
Serum Starvation: Replace the culture medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours.
-
Inhibitor Treatment: Add fresh low-serum medium containing various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) and incubate for 1 hour.
-
Cytokine Stimulation: Stimulate the cells with IL-1β (e.g., 10 ng/mL) and incubate for the desired time period (e.g., 6, 12, or 24 hours) to induce gene expression.
-
RNA Isolation: At the end of the incubation, wash the cells with PBS and lyse them directly in the well using an appropriate RNA lysis buffer.
-
Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target inflammatory and catabolic genes. Normalize the expression to a suitable housekeeping gene.
Experimental Workflow Diagram
The following diagram provides a general workflow for studying the effects of this compound in primary cell cultures.
Caption: General experimental workflow for this compound studies.
Storage and Handling
This compound should be stored as a stock solution at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions for their specific primary cell types and research questions. It is also recommended to perform initial dose-response and time-course experiments to determine the optimal concentration and incubation time for this compound.
References
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for mPGES-1 Inhibitors in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway, functioning downstream of cyclooxygenase-2 (COX-2).[1] Elevated levels of mPGES-1 and the subsequent overproduction of PGE2 are frequently observed in various human cancers.[2][3] The mPGES-1/PGE2 signaling axis plays a pivotal role in promoting tumorigenesis by influencing cell proliferation, apoptosis, angiogenesis, inflammation, and immune suppression.[2][3] Consequently, selective inhibition of mPGES-1 presents a promising therapeutic strategy for cancer treatment, potentially offering a better safety profile than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[1]
This document provides detailed application notes and protocols for the use of mPGES-1 inhibitors in cancer cell line research. While the initial topic of interest was mPGES1-IN-7, publicly available research on this specific compound is limited. Therefore, these notes utilize data from the well-characterized mPGES-1 inhibitor, MF63, as a representative example to illustrate the experimental applications and expected outcomes.
Note on this compound: this compound (CAS: 1268709-57-4) is identified as N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzodimidazol-2-yl)piperidine-4-carboxamide. However, detailed studies on its application in cancer cell lines are not widely published. The protocols provided herein are generally applicable to potent and selective mPGES-1 inhibitors.
Mechanism of Action and Signaling Pathway
mPGES-1 catalyzes the conversion of PGH2, a product of COX enzymes, to PGE2.[4] PGE2 then exerts its effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1-4).[5] In cancer cells, the autocrine signaling through the EP4 receptor, in particular, has been shown to activate immunosuppressive mechanisms that support tumor growth.[3][5] Inhibition of mPGES-1 directly reduces the production of PGE2, thereby attenuating these pro-tumorigenic signaling cascades.
Figure 1: mPGES-1 Signaling Pathway.
Data Presentation: Effects of mPGES-1 Inhibition
The following tables summarize the effects of the mPGES-1 inhibitor MF63 on various cancer cell lines. This data is provided as a reference for expected outcomes when using a potent mPGES-1 inhibitor.
Table 1: Effect of MF63 on PGE2 Production in Bladder Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Duration (hours) | PGE2 Reduction |
| HT-1376 | Increasing concentrations | 24 | Significant reduction[4] |
| HTB-9 | Increasing concentrations | 24 | Significant reduction[4] |
Table 2: Effect of MF63 on Cell Proliferation and Viability in Bladder Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Duration (hours) | Effect on Proliferation/Viability | Assay |
| HT-1376 | ≥ 10 | 48/72 | Significant reduction in proliferation[4] | Colony Formation, Hexosaminidase Assay |
| HTB-9 | ≥ 10 | 48/72 | Significant reduction in proliferation[4] | Colony Formation, Hexosaminidase Assay |
| HT-1376 | 50 | - | Robust induction of cell death[4] | LDH Release Assay |
| HTB-9 | 50 | - | Robust induction of cell death[4] | LDH Release Assay |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of mPGES-1 inhibitors in cancer cell line research.
Experimental Workflow
Figure 2: General experimental workflow.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HT-1376, A549)
-
Complete culture medium
-
96-well plates
-
mPGES-1 inhibitor (e.g., MF63)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the mPGES-1 inhibitor in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: PGE2 Measurement (ELISA)
This protocol quantifies the amount of PGE2 released into the cell culture supernatant.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
mPGES-1 inhibitor
-
PGE2 ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates (e.g., 24-well or 6-well plates) and allow them to adhere. Treat the cells with various concentrations of the mPGES-1 inhibitor for a specified period (e.g., 24 hours).[4]
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Centrifugation: Centrifuge the supernatant at 1,000 x g for 10 minutes at 4°C to remove any cells or debris.[1]
-
ELISA Assay: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a conjugated secondary antibody and a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of PGE2 in each sample based on a standard curve.
Protocol 3: Western Blot for mPGES-1 Expression
This protocol is used to determine the protein levels of mPGES-1 in cancer cells.
Materials:
-
Cancer cell line of interest
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against mPGES-1
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against mPGES-1 and a loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the mPGES-1 signal to the loading control.
Conclusion
The inhibition of mPGES-1 is a viable and promising strategy in cancer research. The protocols and data presented here provide a framework for investigating the effects of mPGES-1 inhibitors on cancer cell lines. By utilizing these methods, researchers can effectively evaluate the potential of novel mPGES-1 inhibitors as anti-cancer agents.
References
- 1. assaygenie.com [assaygenie.com]
- 2. This compound|CAS 1268709-57-4|DC Chemicals [dcchemicals.com]
- 3. mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apexbt.com [apexbt.com]
Application Notes and Protocols for Cell-Based Assays Screening mPGES-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme responsible for the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][2] Overexpression of mPGES-1 has been observed in various cancers.[2] As such, mPGES-1 has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs and cancer therapies, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3][4][5] This document provides detailed protocols for cell-based assays designed to screen and characterize inhibitors of mPGES-1.
Signaling Pathway of mPGES-1
The production of PGE2 is initiated by the release of arachidonic acid (AA) from membrane phospholipids by phospholipase A2 (PLA2).[2] Cyclooxygenase (COX) enzymes then convert AA into the unstable intermediate, prostaglandin H2 (PGH2).[2] Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[2] PGE2 then exerts its biological effects by binding to one of four G-protein coupled receptor subtypes (EP1-4).[6][7]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various compounds against mPGES-1 from cell-based and cell-free assays.
Table 1: Inhibitory Activity of Selected Compounds against mPGES-1
| Compound | Assay Type | Cell Line/System | IC50 / % Inhibition | Reference |
| Compound 1 | Cell-free | Recombinant mPGES-1 | IC50 = 2.6 µM | [5] |
| Compound 3 | Cell-free | Recombinant mPGES-1 | IC50 = 3.5 µM | [5] |
| Compound 4 | Cell-free | Recombinant mPGES-1 | IC50 = 4.6 µM | [5] |
| Compound III (CIII) | Cell-based | A549 cells | EC50 = 0.42 µM (in 50% FBS) | [2] |
| MF63 | Cell-based | A549 cells | EC50 = 0.42 µM (in 50% FBS) | [2] |
| MK-886 | Cell-free | Recombinant mPGES-1 | IC50 = 1.6 µM | [5] |
| NS-398 | Cell-free (COX-2) | Recombinant COX-2 | IC50 = 20 µM (for mPGES-1) | [5] |
| Various Compounds | Cell-free | Recombinant mPGES-1 | IC50 = 0.4 - 7.9 µM | [8] |
| Compounds 1-7 | Cell-free | Human mPGES-1 | IC50 = 276 - 917 nM | [9] |
| Compound 4b | Cell-free | Human mPGES-1 | IC50 = 33 nM | |
| Compound 4b | Cell-free | Mouse mPGES-1 | IC50 = 157 nM |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. FBS: Fetal Bovine Serum.
Experimental Protocols
Protocol 1: Whole-Cell Assay for mPGES-1 Inhibition in A549 Cells
This protocol describes a method to assess the potency of mPGES-1 inhibitors by measuring PGE2 production in interleukin-1β (IL-1β) stimulated A549 human lung carcinoma cells.[10]
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Recombinant human IL-1β
-
Test compounds (mPGES-1 inhibitors)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
PGE2 ELISA kit
Procedure:
-
Cell Culture: Culture A549 cells in appropriate medium until they reach 80-90% confluency.
-
Seeding: Seed A549 cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.[10]
-
Pre-treatment with Inhibitors: The following day, replace the medium with fresh medium containing various concentrations of the test compound or vehicle (DMSO). Incubate for 1 hour.
-
Stimulation: Add IL-1β to a final concentration of 1 ng/mL to all wells except the negative control wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.
Protocol 2: PGE2 Quantification using Competitive ELISA
This protocol outlines the general steps for measuring PGE2 concentration in cell culture supernatants using a competitive ELISA kit.[7][11]
Principle: This assay is based on the competition between PGE2 in the sample and a known amount of labeled PGE2 (tracer) for a limited number of binding sites on a PGE2-specific antibody. The amount of labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.[7]
Materials:
-
PGE2 ELISA Kit (containing pre-coated plates, PGE2 standard, PGE2 conjugate, antibody, wash buffer, substrate, and stop solution)
-
Cell culture supernatants
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard to create a standard curve.
-
Sample and Standard Addition: Add standards and samples to the wells of the microplate.
-
Addition of Conjugate and Antibody: Add the PGE2 conjugate (tracer) and the PGE2 antibody to each well.
-
Incubation: Incubate the plate according to the kit's instructions (e.g., 2 hours at room temperature with shaking).[12]
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate to allow for color development.
-
Stopping the Reaction: Add the stop solution to terminate the reaction.
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the PGE2 concentration in the samples by interpolating from the standard curve.
Data Interpretation and Considerations
-
IC50/EC50 Determination: The potency of the inhibitors is typically expressed as the IC50 (in cell-free assays) or EC50 (in cell-based assays), which is the concentration of the inhibitor that reduces PGE2 production by 50%. This is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Selectivity: It is crucial to assess the selectivity of the inhibitors for mPGES-1 over other enzymes in the prostanoid pathway, particularly COX-1 and COX-2.[9] This can be achieved by performing parallel assays with purified COX enzymes.
-
Cell Viability: To ensure that the observed reduction in PGE2 is not due to cytotoxicity, a cell viability assay (e.g., MTT or SYTOX Green) should be performed in parallel with the inhibition assay.[10]
-
Species Specificity: Some mPGES-1 inhibitors exhibit species-specific activity.[13] Therefore, it is important to test inhibitors in systems that are relevant to the intended preclinical models.
These protocols and notes provide a comprehensive framework for the screening and characterization of mPGES-1 inhibitors. Adherence to these methodologies will ensure the generation of robust and reproducible data for drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells [frontiersin.org]
- 11. rndsystems.com [rndsystems.com]
- 12. arborassays.com [arborassays.com]
- 13. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility and Formulation Challenges of mPGES-1 Inhibitors
Welcome to the technical support center for microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to address common solubility and formulation challenges encountered during in vitro and in vivo experiments. As "mPGES1-IN-7" does not correspond to a publicly documented inhibitor, this guide focuses on the broader class of mPGES-1 inhibitors, providing general strategies and troubleshooting advice.
Understanding mPGES-1
Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade. It is the terminal synthase that converts prostaglandin H2 (PGH2), produced by cyclooxygenase (COX) enzymes, into prostaglandin E2 (PGE2).[1][2] PGE2 is a potent lipid mediator involved in inflammation, pain, fever, and cancer progression.[3][4] Selectively inhibiting mPGES-1 is a promising therapeutic strategy to reduce inflammation with potentially fewer cardiovascular side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[1][4][5]
Signaling Pathway of PGE2 Production via mPGES-1
References
- 1. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing mPGES1-IN-7 Dosage for In Vivo Studies
Disclaimer: Specific in vivo data for mPGES1-IN-7 is limited in publicly available literature. This guide is based on data from other well-characterized microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors and general principles for in vivo studies of small molecule inhibitors. The information provided should serve as a starting point for your own experiment-specific optimization.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues researchers may encounter when optimizing the in vivo dosage of mPGES-1 inhibitors like this compound.
| Question | Possible Cause & Troubleshooting Steps |
| 1. How do I choose a starting dose for my in vivo experiment? | Answer: A good starting point is to review the literature for similar, well-characterized mPGES-1 inhibitors. Based on available data for compounds like mPGES-1-IN-2 (Compound III) and others, a common starting range is 10-30 mg/kg. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. |
| 2. My compound is not showing any efficacy in vivo. What should I do? | Answer: There are several potential reasons for a lack of efficacy: - Insufficient Dosage: The administered dose may be too low to achieve the necessary therapeutic concentration at the target site. Consider performing a dose-escalation study. - Poor Bioavailability: The compound may have poor absorption or be rapidly metabolized. Investigate different administration routes (e.g., intraperitoneal, oral, subcutaneous) and formulation strategies. - Formulation/Solubility Issues: The compound may not be fully dissolved in the vehicle, leading to inconsistent dosing. Ensure your formulation is optimized for solubility and stability. Consider using solubilizing agents like DMSO, PEG300/400, or Tween-80, but always include a vehicle-only control group to rule out excipient effects.[1] - Timing of Administration: The timing of drug administration relative to the induction of the disease model may not be optimal. Adjust the dosing schedule to coincide with the peak expression or activity of mPGES-1 in your model. |
| 3. I am observing unexpected toxicity or adverse effects in my animals. How can I troubleshoot this? | Answer: Toxicity can be either on-target or off-target. - On-Target Toxicity: Inhibition of mPGES-1 in certain tissues where it has a physiological role could lead to adverse effects. A dose reduction might be necessary. Establishing a clear dose-response relationship for both efficacy and toxicity is key to finding a therapeutic window.[1] - Off-Target Effects: The inhibitor may be interacting with other proteins. To investigate this, you can use a structurally different inhibitor of mPGES-1 to see if the toxicity is recapitulated.[2][3] A counter-screen in a cell line not expressing mPGES-1 can also be informative.[2] - Formulation Toxicity: The vehicle itself could be causing toxicity. Always include a vehicle-only control group in your studies.[1] |
| 4. How do I prepare this compound for in vivo administration? | Answer: Proper formulation is critical for in vivo studies. Since mPGES-1 inhibitors are often poorly soluble in aqueous solutions, a common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for injection, such as saline, corn oil, or a solution containing PEG300/400 and Tween-80.[4] It is recommended to keep the final concentration of DMSO low (typically below 10%) to minimize its potential toxicity. A general protocol is provided in the "Experimental Protocols" section below. |
| 5. How can I confirm that my mPGES-1 inhibitor is hitting its target in vivo? | Answer: The most direct way to confirm target engagement is to measure the levels of prostaglandin E2 (PGE2), the product of mPGES-1 activity, in relevant biological samples (e.g., plasma, tissue homogenates, or inflammatory exudate). A significant reduction in PGE2 levels in the treated group compared to the vehicle control would indicate successful target inhibition. This is often done using an ELISA kit. |
Quantitative Data from In Vivo Studies of mPGES-1 Inhibitors
The following table summarizes in vivo data from studies using various mPGES-1 inhibitors. This data can be used as a reference for designing your own experiments with this compound.
| Compound | Animal Model | Dosage Range | Administration Route | Key Findings |
| mPGES-1-IN-2 (Compound III) | Mouse (Carrageenan-induced air pouch) | 10, 50, 100 mg/kg (single dose) | Intraperitoneal (i.p.) | Dose-dependently reduced cell migration and PGE2 synthesis.[4] |
| Compound 4b | Mouse (Air pouch model) | 0.1, 1, 10 mg/kg | Subcutaneous (s.c.) | Significantly decreased PGE2 levels. 1 mg/kg showed near-maximal effect.[5] |
| Compound 4b | Mouse (Toxicity study) | Up to 1 g/kg | Oral (p.o.) | No signs of toxicity observed over 14 days.[5] |
| Compound 10 | Mouse (Pharmacokinetic study) | 20 mg/kg (single dose) | Intraperitoneal (i.p.) | Showed reasonable exposure in plasma and brain tissue.[6][7] |
| Compound 44 | Guinea Pig (Carrageenan-induced paw edema) | 10, 30 mg/kg | Oral (p.o.) | 30 mg/kg significantly inhibited edema formation. |
| BTH | Mouse (Air pouch model) | Not specified | Not specified | Dose-dependently decreased PGE2 levels in pouch exudates.[8] |
| PBCH (MPO-0063) | Rat (Croton oil-induced ear edema & Carrageenan-induced paw edema) | Not specified | Not specified | Significantly alleviated edema.[8][9] |
Experimental Protocols
General Protocol for In Vivo Administration of an mPGES-1 Inhibitor
This protocol describes a general procedure for preparing and administering an mPGES-1 inhibitor for an in vivo study. This should be adapted based on the specific inhibitor, animal model, and experimental goals.
Materials:
-
This compound (or other mPGES-1 inhibitor)
-
Vehicle components (e.g., DMSO, PEG400, Tween 80, sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles appropriate for the chosen administration route and animal model
-
Animal model of inflammation (e.g., carrageenan-induced paw edema model in mice or rats)
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of inhibitor based on the desired dose (e.g., in mg/kg) and the number and weight of the animals.
-
In a sterile microcentrifuge tube, dissolve the weighed inhibitor in a minimal amount of DMSO. Vortex until fully dissolved.
-
Add PEG400 and vortex to mix.
-
Add Tween 80 and vortex to mix.
-
Finally, add sterile saline to reach the final desired volume and concentration. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Ensure the final solution is clear and free of precipitates. If necessary, gentle warming and sonication can be used to aid dissolution.
-
Prepare a vehicle-only solution (without the inhibitor) to serve as a control.
-
-
Animal Dosing:
-
Acclimate animals to the experimental conditions before the start of the study.
-
Randomly assign animals to treatment groups (vehicle control, different doses of the inhibitor).
-
Administer the prepared formulation to the animals via the chosen route (e.g., intraperitoneal injection, oral gavage). The volume of administration should be based on the animal's body weight.
-
-
Induction of Inflammation (Example: Carrageenan-Induced Paw Edema):
-
At a specified time after inhibitor administration (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the subplantar region of the animal's hind paw.
-
-
Assessment of Efficacy:
-
Measure the paw volume or thickness at regular intervals after carrageenan injection using a plethysmometer or calipers.
-
At the end of the experiment, euthanize the animals and collect relevant tissues (e.g., inflamed paw tissue, blood) for downstream analysis.
-
-
Pharmacodynamic Analysis (PGE2 Measurement):
-
Process the collected tissues to prepare homogenates or plasma.
-
Measure the concentration of PGE2 in the samples using a commercially available ELISA kit, following the manufacturer's instructions.
-
Compare the PGE2 levels between the vehicle-treated and inhibitor-treated groups to confirm target engagement.
-
Visualizations
Signaling Pathway
Caption: The mPGES-1 signaling pathway in prostaglandin E2 synthesis.
Experimental Workflow
Caption: Workflow for in vivo dosage optimization of an mPGES-1 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
mPGES1-IN-7 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using mPGES1-IN-7 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). By inhibiting mPGES-1, this compound specifically blocks the production of PGE2, a major mediator of inflammation, pain, and fever. This targeted approach is designed to offer anti-inflammatory effects with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[1][2]
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effect associated with the inhibition of mPGES-1 by compounds like this compound is the "shunting" of the PGH2 substrate to other prostaglandin synthases. This can lead to an increased production of other prostanoids, such as prostacyclin (PGI2), prostaglandin D2 (PGD2), prostaglandin F2α (PGF2α), and thromboxane A2 (TXA2).[3][4][5] The specific prostanoid profile resulting from this shunting is highly dependent on the cell type and the expression levels of the respective synthases.[4] While this compound is reported to be highly selective for mPGES-1 over COX-1 and COX-2, some other mPGES-1 inhibitors have shown weak to moderate inhibition of mPGES-2.[1][4]
Q3: How can I mitigate the potential off-target effects of this compound in my experiments?
A3: Mitigating off-target effects is crucial for obtaining reliable experimental results. Here are some strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired inhibition of PGE2 production in your specific experimental model. This can be determined through a dose-response curve.
-
Characterize the Prostanoid Profile: Do not assume that this compound only affects PGE2 levels. It is essential to measure the levels of other major prostanoids (PGI2, PGD2, PGF2α, and TXA2) in your experimental system (cell culture supernatant, tissue homogenate, etc.) to understand the extent of PGH2 shunting.
-
Use Appropriate Controls: Include positive and negative controls in your experiments. A well-characterized non-selective COX inhibitor (like indomethacin) and a selective COX-2 inhibitor (like celecoxib) can help differentiate the effects of mPGES-1 inhibition from general prostaglandin synthesis inhibition.
-
Cell-Type Specific Considerations: Be aware that the consequences of mPGES-1 inhibition can vary significantly between different cell types due to their unique expression profiles of prostaglandin synthases.[4] It is advisable to characterize the off-target effects in each cell line or primary cell type you are using.
Troubleshooting Guides
Problem 1: Unexpected biological effects are observed that cannot be attributed to PGE2 inhibition.
-
Possible Cause: This is likely due to the shunting of PGH2 to other biologically active prostanoids. For example, an increase in PGI2 could lead to vasodilation and anti-platelet aggregation effects, while an increase in TXA2 could have pro-thrombotic effects.[4][5]
-
Troubleshooting Steps:
-
Comprehensive Prostanoid Analysis: Perform a lipidomics analysis using LC-MS/MS to quantify the levels of a broad range of prostanoids (PGE2, PGD2, PGF2α, TXB2 - the stable metabolite of TXA2, and 6-keto-PGF1α - the stable metabolite of PGI2) in your experimental samples treated with and without this compound.
-
Literature Review: Investigate the known biological functions of the prostanoids that you find to be upregulated in your system. This may explain the unexpected phenotypes you are observing.
-
Use of Specific Antagonists: If you suspect a particular shunted prostanoid is causing the off-target effect, you can use a specific receptor antagonist for that prostanoid to see if the effect is reversed.
-
Problem 2: The inhibitory effect of this compound on PGE2 production is lower than expected.
-
Possible Cause:
-
Suboptimal Assay Conditions: The experimental conditions may not be optimal for mPGES-1 activity or this compound inhibition.
-
Inhibitor Instability: The compound may be unstable in your experimental medium.
-
High Protein Binding: In assays with high serum concentrations, the inhibitor may bind to proteins, reducing its effective concentration.
-
-
Troubleshooting Steps:
-
Optimize Assay Parameters: Ensure that the pH, temperature, and incubation times are optimal for mPGES-1 activity.
-
Verify Inhibitor Integrity: Check the stability of this compound in your experimental medium over the time course of your experiment.
-
Assess Protein Binding: If using serum-containing media, consider performing the assay in a serum-free medium or a medium with a lower serum concentration to assess the impact of protein binding. The IC50 value of some mPGES-1 inhibitors has been shown to be higher in human whole blood assays compared to cell-free assays, likely due to plasma protein binding.[3]
-
Data Presentation
Table 1: In Vitro Activity of this compound (Compound 7)
| Target | IC50 (nM) | Selectivity over COX-1/2 |
| mPGES-1 | 917 | Highly Selective (>100 µM for COX-1/2)[1] |
Table 2: Potential Off-Target Effects of mPGES-1 Inhibition and their Biological Consequences
| Off-Target Effect | Affected Prostanoid(s) | Potential Biological Consequence |
| PGH2 Shunting | PGI2 (prostacyclin) | Vasodilation, anti-platelet aggregation, potential for cardiovascular protection[4] |
| PGD2 | Anti-inflammatory, pro-resolving effects[4] | |
| PGF2α | Vasoconstriction, bronchoconstriction[5] | |
| TXA2 (thromboxane A2) | Platelet aggregation, vasoconstriction[5] | |
| Weak inhibition of other synthases | mPGES-2 | May contribute to a further reduction in PGE2, although the significance is often minor.[4] |
Experimental Protocols
Protocol 1: Assessment of this compound Specificity and Off-Target Effects in a Cell-Based Assay
This protocol is designed to determine the IC50 of this compound for PGE2 production and to assess its effect on the production of other prostanoids in a cellular context.
Materials:
-
Cell line known to express mPGES-1 upon stimulation (e.g., A549, RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS))
-
This compound
-
COX-2 inhibitor (e.g., NS-398) as a control
-
ELISA kits or LC-MS/MS for quantification of PGE2, 6-keto-PGF1α, TXB2, PGD2, and PGF2α
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Stimulation: Pre-treat the cells with a range of concentrations of this compound or the control inhibitor for 1-2 hours. Then, add the inflammatory stimulus (e.g., IL-1β at 1 ng/mL) to induce the expression of COX-2 and mPGES-1.
-
Incubation: Incubate the cells for a period sufficient to allow for prostanoid production (typically 18-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Prostanoid Quantification: Analyze the supernatant for the concentrations of PGE2 and other prostanoids using appropriate methods (ELISA or LC-MS/MS).
-
Data Analysis:
-
Calculate the percent inhibition of PGE2 production for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
Analyze the levels of other prostanoids to assess the degree of PGH2 shunting.
-
Visualizations
Caption: The mPGES-1 signaling pathway and the inhibitory action of this compound.
Caption: PGH2 shunting as a consequence of mPGES-1 inhibition by this compound.
References
- 1. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells [frontiersin.org]
Technical Support Center: Development of mPGES-1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the development of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for developing mPGES-1 inhibitors over traditional NSAIDs or Coxibs?
A1: The primary rationale is to achieve more selective inhibition of pro-inflammatory prostaglandin E2 (PGE2) production.[1][2][3] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and selective COX-2 inhibitors (Coxibs) act upstream in the arachidonic acid cascade, blocking the production of multiple prostanoids, some of which have important physiological functions.[4] This broad-spectrum inhibition is associated with gastrointestinal and cardiovascular side effects.[4] By targeting mPGES-1, the terminal enzyme responsible for the inducible production of PGE2 in inflammation, the aim is to reduce inflammation-driven PGE2 without affecting the synthesis of other crucial prostanoids, potentially offering a safer therapeutic window.[1][2][3]
Q2: What are the most significant challenges in the development of mPGES-1 inhibitors?
A2: The major hurdles include:
-
Interspecies Differences: Significant amino acid variations exist between human and rodent (rat, mouse) mPGES-1, making it difficult to translate the efficacy of inhibitors from preclinical animal models to humans.[1]
-
High Plasma Protein Binding: Many potent mPGES-1 inhibitors exhibit strong binding to plasma proteins, which can limit their free concentration and in vivo efficacy.[1]
-
Assay Complexity: The inherent instability of the mPGES-1 substrate, PGH2, complicates in vitro enzyme assays, making high-throughput screening and accurate potency determination challenging.[5]
-
Substrate Shunting: Inhibition of mPGES-1 can redirect the PGH2 substrate to other synthases, leading to an increase in other prostanoids like PGI2 or TXA2. The consequences of this shunting need careful evaluation.[6][7]
-
Selectivity: Achieving high selectivity for mPGES-1 over other members of the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) superfamily is crucial to avoid off-target effects.[4]
Q3: How can the issue of interspecies differences be addressed in preclinical studies?
A3: Several strategies can be employed:
-
Use of Relevant Animal Models: The guinea pig has been identified as a more suitable model for some inhibitors, as its mPGES-1 enzyme shares higher sequence homology with the human enzyme in the inhibitor binding site.[1] For example, the inhibitor MF63 is potent against both human and guinea pig mPGES-1 but not the mouse or rat enzyme.[8]
-
Development of Cross-Species Inhibitors: A key goal is to develop inhibitors that are potent against both human and rodent mPGES-1. Compound III, for instance, shows activity against both human and rat mPGES-1.[1][9]
-
Humanized Mouse Models: The use of knock-in mice expressing human mPGES-1 provides a valuable tool for in vivo testing of human-specific inhibitors.[8]
Q4: What is "substrate shunting" and what are its implications?
A4: Substrate shunting, or redirection, occurs when the inhibition of mPGES-1 leads to the accumulation of its substrate, PGH2. This excess PGH2 can then be converted by other prostaglandin synthases into different prostanoids, such as prostacyclin (PGI2), thromboxane (TXA2), or other prostaglandins.[6][7] The implications of this are complex and can be context-dependent. For example, an increase in the cardioprotective PGI2 could be beneficial, potentially mitigating the cardiovascular risks associated with COX-2 inhibitors.[6] However, an increase in pro-thrombotic TXA2 could be detrimental. The specific prostanoids that are upregulated depend on the expression profile of the various synthases in a given tissue or cell type.[6]
Troubleshooting Guides
Issue 1: High Variability or Low Signal in mPGES-1 Enzymatic Assays
-
Possible Cause: Degradation of the PGH2 substrate. PGH2 is highly unstable in aqueous solutions.
-
Troubleshooting Steps:
-
Fresh Preparation: Always prepare PGH2 solutions immediately before use.
-
Temperature Control: Keep all reagents, including the enzyme preparation and PGH2, on ice throughout the experiment.
-
Rapid Execution: Minimize the time between the addition of PGH2 and the termination of the reaction.
-
Assay Format: Consider using a coupled-enzyme assay or a rapid detection method like HTRF (Homogeneous Time-Resolved Fluorescence) to minimize the impact of substrate instability.[5]
-
Quality Control: Include a positive control inhibitor with a known IC50 (e.g., MK-886) in every assay to ensure consistency.
-
Issue 2: Inconsistent Results in Cell-Based PGE2 Production Assays (e.g., in A549 cells)
-
Possible Cause: Inconsistent cell health, seeding density, or stimulation.
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Seeding Uniformity: Ensure even cell distribution when plating by thoroughly mixing the cell suspension and allowing plates to sit at room temperature for a short period before incubation. Avoid "edge effects" by not using the outer wells for critical experiments or by filling them with sterile media or PBS.
-
Stimulation Consistency: Ensure that the pro-inflammatory stimulus (e.g., IL-1β) is added at the same concentration and for the same duration across all wells.
-
Serum Effects: Be aware that components in fetal bovine serum (FBS) can bind to your inhibitor, reducing its effective concentration. Consider running assays in low-serum media or conducting concentration-response curves in the presence of a fixed percentage of serum to assess this effect.
-
Issue 3: Low Potency of an Inhibitor in Human Whole Blood Assays Compared to Enzymatic or Cell-Based Assays
-
Possible Cause: High plasma protein binding of the inhibitor.
-
Troubleshooting Steps:
-
Measure Plasma Protein Binding: Experimentally determine the fraction of your compound that binds to plasma proteins.
-
Structural Modification: If plasma protein binding is excessively high, medicinal chemistry efforts may be needed to modify the compound's structure to reduce it. This often involves reducing lipophilicity or modifying acidic moieties.
-
Dose Adjustment: For in vivo studies, the dosing regimen may need to be adjusted to account for high plasma protein binding to achieve a therapeutically relevant free drug concentration.
-
Quantitative Data Summary
The following tables summarize the inhibitory potency (IC50) of several well-characterized mPGES-1 inhibitors across different assays and species.
| Table 1: Inhibitor Potency (IC50) in Cell-Free Enzymatic Assays | |||
| Compound | Human mPGES-1 (nM) | Rat mPGES-1 (nM) | Guinea Pig mPGES-1 (nM) |
| MF63 | 1.3 | Inactive | 0.9 |
| Compound III | 90 | 900 | Not Reported |
| PF-4693627 | 3 | Not Reported | Not Reported |
| MK-886 | 1600 | Not Reported | Not Reported |
| Compound 934 | 10-29 | 67-250 | Not Reported |
| Compound 117 | 10-29 | 67-250 | Not Reported |
| Compound 118 | 10-29 | 67-250 | Not Reported |
| Compound 322 | 10-29 | 67-250 | Not Reported |
| Compound 323 | 10-29 | 67-250 | Not Reported |
| Table 2: Inhibitor Potency (IC50) in Cell-Based and Whole Blood Assays | ||
| Compound | A549 Cell Assay (µM) | Human Whole Blood (HWB) Assay (µM) |
| MF63 | 0.42 | 1.3 |
| Compound III | Not Reported | Not Reported |
| PF-4693627 | 0.006 (human fetal fibroblast) | 0.109 |
| MK-886 | Potent in cell-based assays | Poor activity |
| Compound 934 | 0.15-0.82 | 3.3-8.7 |
| Compound 117 | 0.15-0.82 | 3.3-8.7 |
| Compound 118 | 0.15-0.82 | 3.3-8.7 |
| Compound 322 | 0.15-0.82 | 3.3-8.7 |
| Compound 323 | 0.15-0.82 | 3.3-8.7 |
Key Experimental Protocols
mPGES-1 Cell-Free Enzymatic Assay
This protocol describes a general method for measuring mPGES-1 activity using microsomal fractions from IL-1β-stimulated A549 cells.
Methodology:
-
Microsome Preparation:
-
Culture A549 cells and stimulate with IL-1β (e.g., 1 ng/mL) for 24-48 hours to induce mPGES-1 expression.
-
Harvest cells, wash with cold PBS, and resuspend in a hypotonic buffer.
-
Homogenize the cells and centrifuge to remove nuclei and cell debris.
-
Perform ultracentrifugation of the supernatant to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
Enzyme Reaction:
-
In a microfuge tube on ice, combine the microsomal preparation, glutathione (GSH, a required cofactor), and the test inhibitor at various concentrations.
-
Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a freshly prepared solution of PGH2.
-
Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes).
-
-
Reaction Termination and PGE2 Quantification:
-
Stop the reaction by adding a quenching solution (e.g., a solution containing a reducing agent like stannous chloride and a low pH buffer).
-
Quantify the amount of PGE2 produced using a validated method such as an Enzyme Immunoassay (EIA) or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
A549 Cell-Based PGE2 Production Assay
This protocol outlines a method to assess the ability of an inhibitor to block PGE2 production in intact, stimulated human lung carcinoma cells.
Methodology:
-
Cell Culture and Plating:
-
Culture A549 cells in appropriate media and plate them in multi-well plates at a predetermined optimal density.
-
Allow cells to adhere and grow to a confluent monolayer.
-
-
Inhibitor Treatment and Stimulation:
-
Replace the culture medium with fresh medium containing the test inhibitor at various concentrations.
-
Pre-incubate with the inhibitor for a specified time (e.g., 30-60 minutes).
-
Add a pro-inflammatory stimulus, typically IL-1β (e.g., 1 ng/mL), to induce COX-2 and mPGES-1 expression and subsequent PGE2 production.
-
Incubate for an extended period (e.g., 24 hours).
-
-
Supernatant Collection and Analysis:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
Measure the concentration of PGE2 in the supernatant using an EIA kit or LC-MS/MS.
-
-
Cell Viability Assay:
-
Perform a cell viability assay (e.g., MTT or resazurin) on the remaining cells to ensure that the observed reduction in PGE2 is not due to cytotoxicity of the inhibitor.
-
-
Data Analysis:
-
Determine the IC50 of the inhibitor for PGE2 production as described for the cell-free assay.
-
Human Whole Blood Assay for PGE2 Production
This ex vivo assay provides a more physiologically relevant system to evaluate inhibitor potency in the presence of all blood components, including plasma proteins.
Methodology:
-
Blood Collection:
-
Draw fresh venous blood from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
-
Assay Setup:
-
Aliquot the whole blood into tubes or wells of a deep-well plate.
-
Add the test inhibitor at various concentrations.
-
Incubate for a short period to allow for drug distribution.
-
-
Stimulation:
-
Add Lipopolysaccharide (LPS) (e.g., 10 µg/mL) to stimulate the production of PGE2 from monocytes.
-
Incubate the blood at 37°C for 24 hours.
-
-
Plasma Separation and Analysis:
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and store it frozen until analysis.
-
Measure the PGE2 concentration in the plasma using a suitable method (EIA or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the IC50 of the inhibitor as previously described.
-
Visualizations
Caption: Prostaglandin E2 (PGE2) synthesis pathway and inhibitor targets.
Caption: Experimental workflow and associated challenges in mPGES-1 inhibitor development.
Caption: Navigating the interspecies differences in mPGES-1 inhibitor testing.
References
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Shunting of prostanoid biosynthesis in microsomal prostaglandin E synthase-1 null embryo fibroblasts: regulatory effects on inducible nitric oxide synthase expression and nitrite synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of a human and murine mPGES-1 inhibitor and comparison to mPGES-1 genetic deletion in mouse models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Selectivity of mPGES-1 Inhibition: A Comparative Analysis Against COX-1 and COX-2
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a novel compound is paramount. This guide provides a detailed comparison of the microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor, mPGES1-IN-7, against the cyclooxygenase (COX) isoforms, COX-1 and COX-2. By targeting mPGES-1, a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway, mPGES-1 inhibitors represent a promising therapeutic strategy for inflammatory diseases with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.
Comparative Selectivity Profile of mPGES-1 Inhibitors
| Compound | mPGES-1 IC50 | COX-1 Inhibition | COX-2 Inhibition | Selectivity Fold (mPGES-1 vs. COX) |
| This compound | Data not available | Expected to be negligible | Expected to be negligible | Expected to be high |
| PF-9184 | 16.5 nM[1] | No significant inhibition | No significant inhibition | >6500-fold[1] |
| Compound 6 | Not reported | ~37% inhibition at 100 µM[2] | ~37% inhibition at 100 µM[2] | IC50 > 100 µM suggested[2] |
| Other Analogs (compounds 1-5, 7) | 276 - 917 nM[2] | No significant inhibition at 100 µM[2] | No significant inhibition at 100 µM[2] | High |
Signaling Pathway of Prostaglandin E2 Synthesis
The production of PGE2 is a critical inflammatory mediator. The synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by either COX-1 or COX-2.[3] Subsequently, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[3] Inhibitors of mPGES-1, such as this compound, are designed to block this final step, thereby selectively reducing the production of PGE2 without affecting the synthesis of other prostanoids.
Experimental Protocols for Determining COX-1/COX-2 Selectivity
The selectivity of an inhibitor is typically determined using two primary types of assays: purified enzyme assays and whole blood assays.
Purified Enzyme Assay
This in vitro assay directly measures the inhibitory effect of a compound on the activity of isolated COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction buffer typically contains Tris-HCl, a heme cofactor, and a reducing agent like epinephrine.
-
Inhibitor Incubation: A range of concentrations of the test compound (e.g., this compound) is pre-incubated with the COX-1 or COX-2 enzyme for a defined period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is stopped by adding a strong acid (e.g., HCl).
-
Product Quantification: The amount of prostaglandin product (commonly PGE2) is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve. The ratio of IC50 (COX-1) / IC50 (COX-2) determines the selectivity.
Human Whole Blood Assay
This ex vivo assay measures the inhibitory effect of a compound in a more physiologically relevant environment, accounting for factors like plasma protein binding.
Methodology for COX-1 Activity:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers into tubes without anticoagulants.
-
Inhibitor Incubation: Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control at 37°C.
-
Blood Clotting: The blood is allowed to clot for a specific time (e.g., 1 hour), which stimulates platelets to produce thromboxane A2 (TXA2) via COX-1 activity.
-
Serum Separation: The clotted blood is centrifuged to separate the serum.
-
Product Quantification: The level of the stable TXA2 metabolite, thromboxane B2 (TXB2), in the serum is measured by ELISA or LC-MS/MS as an index of COX-1 activity.
-
IC50 Determination: The IC50 value for COX-1 inhibition is determined from the dose-response curve.
Methodology for COX-2 Activity:
-
Blood Collection: Fresh venous blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
COX-2 Induction: COX-2 expression in monocytes is induced by incubating the whole blood with an inflammatory stimulus, typically lipopolysaccharide (LPS), for a prolonged period (e.g., 24 hours) at 37°C.
-
Inhibitor Incubation: The test compound at various concentrations is co-incubated with the blood and LPS.
-
Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.
-
Product Quantification: The concentration of PGE2 in the plasma is measured by ELISA or LC-MS/MS as an index of COX-2 activity.
-
IC50 Determination: The IC50 value for COX-2 inhibition is calculated from the dose-response curve.
Experimental Workflow for COX Selectivity Assay
The following diagram illustrates the general workflow for determining the selectivity of an inhibitor against COX-1 and COX-2 using the human whole blood assay.
References
- 1. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of mPGES-1 Inhibitors: mPGES1-IN-7 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) presents a promising therapeutic strategy for inflammatory diseases, pain, and cancer, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides an objective comparison of the efficacy of mPGES1-IN-7 (also known as Compound III) with other notable mPGES-1 inhibitors, supported by experimental data.
Prostaglandin E2 Synthesis Pathway and Inhibition
The following diagram illustrates the enzymatic cascade leading to the production of prostaglandins, highlighting the key role of mPGES-1. Inhibition of this enzyme is a targeted approach to reduce the synthesis of pro-inflammatory prostaglandin E2 (PGE2).
Caption: Prostaglandin E2 (PGE2) synthesis pathway and points of therapeutic intervention.
Comparative Efficacy of mPGES-1 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound (Compound III) in comparison to other well-characterized mPGES-1 inhibitors.
In Vitro Potency (IC50 Values)
| Inhibitor | Chemical Class | Human mPGES-1 (cell-free, nM) | A549 Cells (PGE2 inhibition, µM) | Human Whole Blood (PGE2 inhibition, µM) |
| This compound (Compound III) | Benzimidazole | 90[1] | Concentration-dependent inhibition[1] | Yes, data available but specific value not provided in the search results[1] |
| MF63 | Phenanthrene Imidazole | 1.3[2][3][4][5] | 0.42[1][5] | 1.3[1][6] |
| Licofelone (ML3000) | Arylpyrrolizine | 6,000[1][5][7] | < 1[1][7] | Not specified |
| PBCH | Phenylsulfonyl Hydrazide | Potent inhibitor[8] | 0.194[1] | 0.429[1] |
| Compound 17d | Benzimidazole | 8[1] | 0.016[1] | 0.250[1] |
| Benzoxazole Cmpd 29 | Benzoxazole | 2[1] | Not specified | Not specified |
In Vivo Efficacy
| Inhibitor | Animal Model | Dosage | Key Findings |
| This compound (Compound III) | Mouse air pouch model | 10-100 mg/kg (i.p.) | Dose-dependently reduced cell migration and PGE2 concentration.[9] |
| MF63 | Guinea pig hyperalgesia model | 100 mg/kg (oral) | Completely inhibited hyperalgesic response.[1][6] |
| PBCH | Rat ear and paw edema models | Not specified | Significantly reduced edema and arthritis.[8][10] |
| Compound 17d | LPS-induced thermal hyperalgesia pain model | ED50 = 36.7 mg/kg | Markedly attenuated the hyperalgesic response.[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are outlines of common experimental protocols used in the evaluation of mPGES-1 inhibitors.
General Experimental Workflow
The following diagram outlines a typical workflow for the screening and characterization of novel mPGES-1 inhibitors.
Caption: A generalized workflow for the discovery and evaluation of mPGES-1 inhibitors.
Human mPGES-1 Enzyme Assay (Cell-Free)
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of mPGES-1.
-
Enzyme Source: Recombinant human mPGES-1.
-
Substrate: Prostaglandin H2 (PGH2).
-
Procedure:
-
The test compound is pre-incubated with the recombinant mPGES-1 enzyme.
-
The enzymatic reaction is initiated by the addition of PGH2.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of PGE2 produced is quantified.
-
-
Detection Method: The conversion of PGH2 to PGE2 can be monitored by various methods, including Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).[8]
-
Data Analysis: IC50 values are calculated from the dose-response curve of the inhibitor versus PGE2 production.
A549 Cell-Based PGE2 Assay
-
Objective: To assess the ability of a compound to inhibit PGE2 production in a cellular context.
-
Cell Line: A549 human lung carcinoma cells, which can be stimulated to produce high levels of PGE2.
-
Procedure:
-
A549 cells are cultured to an appropriate confluency.
-
The cells are pre-treated with various concentrations of the test compound.
-
PGE2 production is stimulated by adding an inflammatory agent, typically interleukin-1β (IL-1β).[5][11]
-
After an incubation period, the cell culture supernatant is collected.
-
-
Detection Method: The concentration of PGE2 in the supernatant is measured using an ELISA kit.[11][12]
-
Data Analysis: IC50 values are determined by plotting the percentage of PGE2 inhibition against the log concentration of the inhibitor.
Human Whole Blood Assay (HWB)
-
Objective: To evaluate the efficacy of an inhibitor in a more physiologically relevant ex vivo system that includes plasma protein binding and cellular complexity.
-
Sample: Freshly drawn human whole blood.
-
Procedure:
-
Detection Method: The PGE2 levels in the plasma are quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or ELISA.[14]
-
Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of PGE2 production.
Conclusion
The data presented in this guide highlights the comparative efficacy of this compound and other mPGES-1 inhibitors. While MF63 demonstrates exceptional potency in cell-free assays, compounds like PBCH and the benzimidazole derivative 17d show strong activity in cell-based systems. This compound (Compound III) exhibits a balanced profile with both in vitro and in vivo efficacy. The choice of an optimal inhibitor will depend on the specific requirements of the research or therapeutic application, including desired potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a foundation for the standardized evaluation of novel mPGES-1 inhibitory compounds.
References
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. caymanchem.com [caymanchem.com]
- 4. MF63 | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Licofelone suppresses prostaglandin E2 formation by interference with the inducible microsomal prostaglandin E2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel mPGES-1 inhibitor alleviates inflammatory responses by downregulating PGE2 in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Human whole blood assays for inhibition of prostaglandin G/H synthases-1 and -2 using A23187 and lipopolysaccharide stimulation of thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Inflammatory Properties of Chemical Probes in Human Whole Blood: Focus on Prostaglandin E2 Production - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Effects of mPGES-1 Inhibitors In Vivo: A Comparative Guide
Introduction:
The mPGES-1 Signaling Pathway
The synthesis of the pro-inflammatory mediator PGE2 is a multi-step enzymatic process. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, primarily COX-2 during inflammation. Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[1][2] PGE2 then exits the cell and binds to its G-protein coupled receptors (EP1-4) on target cells, mediating a range of inflammatory responses.[6]
General Experimental Workflow for In Vivo Validation
Validating the on-target effects of an mPGES-1 inhibitor in vivo typically involves a multi-step process. This workflow begins with the selection of a suitable animal model of inflammation, followed by administration of the test compound. The primary endpoints are the reduction of PGE2 levels in relevant biological matrices and the amelioration of inflammatory symptoms.
Comparative In Vivo Data of mPGES-1 Inhibitors
The following table summarizes in vivo data for representative mPGES-1 inhibitors from published studies, compared with the COX-2 inhibitor celecoxib. This data illustrates the typical endpoints measured to demonstrate on-target effects.
| Compound | Animal Model | Dose & Route | Key On-Target Effects | Comparator & Effects | Reference |
| UT-11 | LPS-induced neuroinflammation in mice | 20 mg/kg, i.p. | Significantly suppressed pro-inflammatory cytokines and chemokines in the hippocampus. | N/A | [7][8] |
| Compound 4b | Carrageenan-induced air pouch in mice | 10 mg/kg, s.c. & p.o. | Significantly reduced PGE2 levels in pouch exudate and kidney. | Celecoxib (10 mg/kg): Also reduced PGE2, but compound 4b showed comparable or greater efficacy at the same dose. | [9] |
| MPO-0144 | 6-OHDA-induced mouse model of Parkinson's Disease | 1 mg/kg/day, i.p. for 7 days | Ameliorated motor impairments and dopaminergic neuronal damage. | N/A | [10] |
| Compounds 934, 117, 118, 322, 323 | Carrageenan-induced air pouch in mice & paw edema in rats | Various | Blocked PGE2 formation in the air pouch model and reduced acute paw swelling. | N/A | [11][12] |
Detailed Experimental Protocols
Below are detailed methodologies for key in vivo experiments commonly used to validate the on-target effects of mPGES-1 inhibitors.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to assess the anti-inflammatory effects of compounds in response to a systemic inflammatory challenge.
-
Animals: Adult male C57BL/6 mice (8-10 weeks old) are commonly used.[7][8]
-
Acclimatization: Animals are housed under standard conditions with ad libitum access to food and water for at least one week prior to the experiment.
-
Treatment Groups:
-
Vehicle control (e.g., DMSO, PEG-400, water mixture)
-
mPGES-1 inhibitor (e.g., UT-11 at 20 mg/kg)
-
Positive control (e.g., dexamethasone)
-
-
Procedure:
-
The mPGES-1 inhibitor or vehicle is administered, typically via intraperitoneal (i.p.) injection.
-
After a set pre-treatment time (e.g., 30 minutes to 1 hour), animals are challenged with an i.p. injection of LPS (e.g., 1-5 mg/kg).
-
At a specified time point post-LPS injection (e.g., 2-24 hours), animals are euthanized.
-
Blood is collected for plasma analysis, and tissues (e.g., brain, kidney, liver) are harvested.
-
-
Endpoint Analysis:
-
PGE2 Levels: Plasma and tissue homogenates are analyzed for PGE2 concentrations using ELISA or LC-MS/MS.
-
Cytokine/Chemokine Levels: Levels of pro-inflammatory mediators (e.g., TNF-α, IL-6, IL-1β) in plasma and tissue are quantified using multiplex assays or ELISA.
-
Carrageenan-Induced Air Pouch Model
This model creates a localized inflammatory environment, allowing for the direct measurement of inflammatory exudate and local PGE2 production.
-
Animals: Male BALB/c or similar mouse strains are often used.
-
Procedure:
-
An air pouch is created by subcutaneous injection of sterile air (e.g., 3-5 ml) on the dorsum of the mice. The pouch is re-inflated as needed over several days to establish a stable cavity.
-
On the day of the experiment, the mPGES-1 inhibitor (e.g., compound 4b at 10 mg/kg) or vehicle is administered (p.o. or s.c.).
-
After a pre-treatment period, inflammation is induced by injecting a solution of carrageenan (e.g., 1% w/v in saline) into the air pouch.
-
After a defined inflammatory period (e.g., 4-6 hours), the animals are euthanized.
-
The inflammatory exudate is collected from the pouch.
-
-
Endpoint Analysis:
-
Exudate Volume: The volume of the collected fluid is measured as an indicator of edema.
-
Leukocyte Infiltration: The number of inflammatory cells (e.g., neutrophils) in the exudate is determined by cell counting.
-
PGE2 Levels: The concentration of PGE2 in the exudate is measured by ELISA or LC-MS/MS to directly assess the local on-target effect of the inhibitor.[9]
-
Carrageenan-Induced Paw Edema Model
This is a classic model of acute inflammation used to evaluate the anti-edematous effects of compounds.
-
Animals: Wistar or Sprague-Dawley rats are frequently used.
-
Procedure:
-
The basal volume of the hind paw is measured using a plethysmometer.
-
The mPGES-1 inhibitor or vehicle is administered (e.g., i.p. or p.o.).
-
After a pre-treatment period, a subplantar injection of carrageenan (e.g., 1% w/v in saline) is made into the hind paw.
-
Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Endpoint Analysis:
-
Paw Swelling: The increase in paw volume compared to the basal volume is calculated. The percentage inhibition of edema by the test compound is determined by comparing the swelling in the treated group to the vehicle control group.[11][12]
-
PGE2 Levels: At the end of the experiment, the paw tissue can be excised, homogenized, and analyzed for PGE2 content to confirm on-target engagement.
-
The in vivo validation of mPGES-1 inhibitors is crucial for establishing their therapeutic potential. By utilizing relevant animal models of inflammation, researchers can demonstrate the on-target effects of these compounds through the direct measurement of PGE2 reduction and the subsequent amelioration of inflammatory responses. The experimental protocols outlined in this guide provide a framework for the robust preclinical evaluation of novel mPGES-1 inhibitors. While specific data for "this compound" remains elusive, the principles and methodologies described herein are broadly applicable to the characterization of any compound in this promising class of anti-inflammatory agents.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. ahajournals.org [ahajournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo neuroprotective effect of novel mPGES-1 inhibitor in animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological characterization of new inhibitors of microsomal PGE synthase-1 in preclinical models of inflammation and vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Efficacy of mPGES-1 Inhibitors: A Human vs. Mouse Comparison
A comparative analysis of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors reveals significant species-dependent variations in activity, a critical consideration for the preclinical to clinical translation of these anti-inflammatory drug candidates. This guide provides a detailed comparison of the cross-species activity of several notable mPGES-1 inhibitors in human and murine models, supported by experimental data and protocols.
While information on a specific compound designated "mPGES1-IN-7" is not available in the public domain, this guide focuses on other well-characterized mPGES-1 inhibitors for which cross-species data has been published. The development of mPGES-1 inhibitors has been hampered by disparities in efficacy between human and rodent models, largely due to structural differences in the enzyme itself.[1] Three amino acid residues near the active site of mPGES-1 (threonine, leucine, and alanine at positions 131, 135, and 138, respectively, in humans) differ in size between species, which can significantly impact inhibitor binding and potency.[2]
Prostaglandin E2 Synthesis Pathway
The synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever, involves a multi-step enzymatic cascade. Arachidonic acid is first converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Subsequently, microsomal prostaglandin E synthase-1 (mPGES-1) catalyzes the isomerization of PGH2 to PGE2.[3] Selective inhibition of mPGES-1 is a promising therapeutic strategy to reduce inflammatory PGE2 without the adverse effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit COX enzymes.[4][5]
Comparative Inhibitor Potency
The following table summarizes the in vitro potency (IC50 values) of various mPGES-1 inhibitors against the human and rodent enzymes. A significant drop-off in potency is often observed when transitioning from human to mouse models.
| Inhibitor | Human mPGES-1 IC50 | Mouse/Rat mPGES-1 IC50 | Selectivity over COX-1/2 | Reference |
| Compound III | 0.09 µM | 0.9 µM (rat) | >50 µM (no inhibition) | [2] |
| Compound 4b | 33 nM | 157 nM (mouse) | >100 µM (no inhibition) | [2] |
| UT-11 | 0.10 µM (in cells) | 2.00 µM (in cells) | >10 µM (for COX-1) | [1] |
| PF-9184 | 16.5 nM | Not specified | >6500-fold | [6] |
| Compound 934 | 10-29 nM | 67-250 nM (rat) | >10 µM | [7] |
| Compound 117 | 10-29 nM | 67-250 nM (rat) | >10 µM | [7] |
| Compound 118 | 10-29 nM | 67-250 nM (rat) | >10 µM | [7] |
| Compound 322 | 10-29 nM | 67-250 nM (rat) | >10 µM | [7] |
| Compound 323 | 10-29 nM | 67-250 nM (rat) | Weak COX-2 inhibition | [7] |
| Vipoglanstat | Full inhibition in vivo | Not specified | Selective | [8][9][10] |
Experimental Methodologies
The evaluation of mPGES-1 inhibitors typically involves a series of in vitro and in vivo assays to determine potency, selectivity, and efficacy.
In Vitro Potency and Selectivity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant mPGES-1 and its selectivity over other enzymes in the prostanoid pathway.
Protocol:
-
Enzyme Source: Recombinant human and mouse mPGES-1 enzymes are expressed and purified.
-
Assay Buffer: A suitable buffer containing glutathione (a necessary cofactor for mPGES-1 activity) is prepared.
-
Inhibitor Preparation: The test compound (e.g., this compound) is serially diluted to various concentrations.
-
Enzyme Reaction: The recombinant enzyme is pre-incubated with the inhibitor for a specified time. The reaction is initiated by adding the substrate, PGH2.
-
Quantification: The reaction is stopped, and the amount of PGE2 produced is quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Calculation: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Selectivity Screening: To assess selectivity, similar assays are performed with other related enzymes, such as COX-1, COX-2, and other prostaglandin synthases.[3][7]
Cellular Assays
Objective: To evaluate the inhibitor's ability to block PGE2 production in a whole-cell context.
Protocol:
-
Cell Culture: Human (e.g., A549 lung carcinoma) or murine (e.g., BV2 microglia, peritoneal macrophages) cells are cultured.[1][2]
-
Inflammatory Stimulation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) or interleukin-1β (IL-1β) to induce the expression of COX-2 and mPGES-1.[1]
-
Inhibitor Treatment: The cells are treated with varying concentrations of the mPGES-1 inhibitor.
-
PGE2 Measurement: The concentration of PGE2 in the cell culture supernatant is measured by ELISA.
-
Analysis: The IC50 for PGE2 inhibition in the cellular environment is then calculated.
In Vivo Efficacy Models
Objective: To assess the anti-inflammatory effects of the inhibitor in a living organism.
Protocol (Mouse Air Pouch Model):
-
Pouch Formation: A subcutaneous air pouch is created on the back of a mouse by injecting sterile air.
-
Inflammatory Challenge: An inflammatory agent (e.g., carrageenan or zymosan) is injected into the pouch to induce an inflammatory response and PGE2 production.[2]
-
Inhibitor Administration: The test compound is administered to the mice, typically via oral or intraperitoneal routes.
-
Exudate Collection: After a set period, the inflammatory exudate from the pouch is collected.
-
Biomarker Analysis: The levels of PGE2 and other inflammatory mediators in the exudate are quantified. The infiltration of inflammatory cells is also assessed.[2]
Conclusion
The development of mPGES-1 inhibitors as a safer alternative to traditional NSAIDs is a promising area of research. However, the significant species-dependent differences in inhibitor potency present a major challenge for preclinical development. Compounds that are highly potent against human mPGES-1 may show substantially reduced activity in rodent models, complicating the assessment of in vivo efficacy and safety.[2][11] Therefore, the identification of cross-species active inhibitors, such as Compound 4b and UT-11, is crucial for advancing these therapeutics to the clinic. Future research will likely focus on designing inhibitors that can effectively target both human and murine mPGES-1 to ensure a more reliable translation of preclinical findings.
References
- 1. Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Identification of Key Residues Determining Species Differences in Inhibitor Binding of Microsomal Prostaglandin E Synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of mPGES-1 Inhibitors Over Other MAPEG Family Members
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) represents a promising therapeutic strategy for inflammatory diseases. By targeting the terminal enzyme in the inducible prostaglandin E2 (PGE2) biosynthesis pathway, these inhibitors aim to reduce inflammation while avoiding the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] A critical aspect of the drug development process for mPGES-1 inhibitors is ensuring their selectivity over other members of the Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism (MAPEG) superfamily, to which mPGES-1 belongs.[2][3] This guide provides a comparative overview of the selectivity of various mPGES-1 inhibitors, supported by experimental data and detailed methodologies.
The MAPEG Superfamily: A Family of Diverse Functions
The MAPEG superfamily comprises a group of membrane-associated proteins with often related but functionally distinct roles in eicosanoid and glutathione metabolism.[2] Key members include:
-
Microsomal Prostaglandin E Synthase-1 (mPGES-1): The primary target, an inducible enzyme that converts PGH2 to the pro-inflammatory mediator PGE2.
-
Microsomal Prostaglandin E Synthase-2 (mPGES-2): A constitutively expressed enzyme also involved in PGE2 synthesis.
-
Cytosolic Prostaglandin E Synthase (cPGES): Another constitutively expressed PGES.
-
Leukotriene C4 Synthase (LTC4S): Catalyzes the production of leukotriene C4, a key mediator in asthma and allergic inflammation.
-
5-Lipoxygenase-Activating Protein (FLAP): Essential for the activation of 5-lipoxygenase (5-LOX) in the leukotriene biosynthesis pathway.
-
Microsomal Glutathione S-Transferases (MGST1, MGST2, MGST3): Involved in detoxification processes through the conjugation of glutathione to various substrates.
Due to structural similarities among MAPEG family members, off-target inhibition can lead to unwanted side effects. Therefore, a thorough evaluation of inhibitor selectivity is paramount.
Quantitative Comparison of mPGES-1 Inhibitor Selectivity
The following table summarizes the in vitro potency (IC50 values) of several mPGES-1 inhibitors against mPGES-1 and other relevant enzymes, providing a snapshot of their selectivity profiles. Lower IC50 values indicate higher potency.
| Inhibitor | mPGES-1 IC50 (nM) | mPGES-2 IC50 (nM) | LTC4S IC50 (nM) | FLAP IC50 (nM) | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Reference |
| MF63 | 1.3 | >1000-fold selectivity | - | - | >40,000 | >40,000 | [2] |
| PF-4693627 | 2 | - | - | - | >100,000 | >100,000 | [3] |
| Compound 23 (MK-886 derivative) | 7 | >100-fold selectivity | - | >100-fold selectivity | - | - | [4] |
| Compound 30 (MK-886 derivative) | 3 | >100-fold selectivity | - | >100-fold selectivity | - | - | [4] |
| MK-886 | 1600 | - | - | 26-100 | - | - | [5][6] |
| Licofelone (ML3000) | 6000 | - | - | - | - | - | [3] |
| NS-398 | 20000 | - | - | - | - | Potent Inhibitor | [5] |
| Sulindac Sulfide | 80000 | - | - | - | Non-selective | Non-selective | [5] |
Note: "-" indicates data not available in the cited sources. The selectivity is often expressed as a fold-difference in IC50 values compared to mPGES-1.
Signaling Pathways and Experimental Workflow
To understand the context of mPGES-1 inhibitor selectivity, it is crucial to visualize the relevant biochemical pathways and the experimental workflow used for inhibitor characterization.
References
- 1. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dc.uthsc.edu [dc.uthsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
